Toreforant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
an orally active histamine H4-receptor antagonist
See also: this compound Tartrate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
| Record name | Toreforant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952494-46-1 | |
| Record name | Toreforant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toreforant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toreforant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOREFORANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Toreforant's Mechanism of Action in Inflammatory Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides a comprehensive overview of the core mechanism of action of this compound in inflammatory cells. By competitively binding to the H4R, this compound effectively blocks histamine-induced signaling cascades in various immune cells, including eosinophils, mast cells, basophils, T-cells, and dendritic cells. This antagonism translates into the inhibition of pro-inflammatory cellular responses such as chemotaxis, degranulation, and the release of cytokines and chemokines. This guide details the molecular interactions, downstream signaling pathways, and functional consequences of H4R blockade by this compound, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and the Histamine H4 Receptor
This compound is an orally bioavailable small molecule that demonstrates high affinity and selectivity for the human histamine H4 receptor.[1][2] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin and is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[1][3] Histamine, a key mediator of allergic and inflammatory responses, activates the H4R, leading to the recruitment and activation of inflammatory cells. This compound, by acting as a competitive antagonist at this receptor, offers a targeted therapeutic approach to mitigate these effects.
Molecular Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H4 receptor. It binds to the receptor with high affinity, preventing the binding of the endogenous ligand, histamine. This blockade inhibits the conformational changes in the H4R that are necessary for signal transduction.
Receptor Binding and Selectivity
This compound exhibits a high binding affinity for the human H4R, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM.[1] It displays excellent selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) and a panel of other receptors and ion channels, minimizing off-target effects.
Table 1: this compound Receptor Binding Affinity and Selectivity
| Receptor | Species | Binding Affinity (Ki) | Reference |
| Histamine H4 Receptor | Human | 8.4 ± 2.2 nM | |
| Histamine H1 Receptor | Human | >10,000 nM | |
| Histamine H2 Receptor | Human | >10,000 nM | |
| Histamine H3 Receptor | Human | Weak affinity |
Downstream Signaling Pathways
The H4R is coupled to the Gαi/o family of G-proteins. Upon histamine binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK) pathways, and induce intracellular calcium mobilization. By blocking histamine binding, this compound prevents these downstream signaling events.
Effects on Inflammatory Cells
This compound modulates the function of several key inflammatory cell types by inhibiting H4R-mediated signaling.
Eosinophils
Eosinophils are major effector cells in allergic inflammation and express high levels of H4R. Histamine induces a variety of pro-inflammatory responses in eosinophils, including chemotaxis, shape change, and upregulation of adhesion molecules. This compound effectively counteracts these effects.
-
Inhibition of Eosinophil Shape Change: A hallmark of eosinophil activation is a change in cell shape, which can be quantified by flow cytometry. This compound inhibits histamine-induced eosinophil shape change in a dose-dependent manner.
Table 2: this compound Inhibition of Histamine-Induced Eosinophil Shape Change
| Assay Condition | Histamine Concentration | This compound IC50 | Reference |
| Human Whole Blood | 100 nM | 296 nM | |
| Human Whole Blood | 300 nM | 780 nM |
Mast Cells and Basophils
T-Lymphocytes
The H4R is expressed on T-cells and is involved in modulating T-cell differentiation and cytokine production. In particular, the H4R has been implicated in promoting Th2 and Th17 responses. A study in a mouse model of arthritis showed that an H4R antagonist reduced the production of IL-17. Although specific quantitative data for this compound's effect on T-cell cytokine production is limited, its antagonism of H4R is expected to shift the cytokine balance away from a pro-inflammatory Th2/Th17 phenotype.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that orchestrate adaptive immune responses. H4R activation on DCs can influence their maturation, migration, and cytokine/chemokine production, thereby shaping the subsequent T-cell response. H4R antagonists are anticipated to modulate these functions, although specific quantitative data for this compound's effect on chemokine release from dendritic cells is not currently available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is a prerequisite for chemotaxis.
Protocol:
-
Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs), which include eosinophils and neutrophils, from fresh human peripheral blood using density gradient centrifugation.
-
Pre-incubation: Resuspend the PMNs in a suitable buffer and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Stimulation: Add histamine at a predetermined concentration (e.g., EC50) to induce eosinophil shape change.
-
Incubation: Incubate the cell suspension at 37°C for a short period (e.g., 5-10 minutes).
-
Fixation: Stop the reaction by adding a fixing agent, such as paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophils are identified based on their higher autofluorescence compared to neutrophils. The change in cell shape is measured as an increase in the forward scatter (FSC) signal of the eosinophil population.
-
Data Analysis: Calculate the percentage of inhibition of the histamine-induced shape change for each concentration of this compound to determine the IC50 value.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., human LAD2 or rat RBL-2H3) under appropriate conditions.
-
Sensitization (for IgE-mediated activation): If studying IgE-dependent degranulation, sensitize the cells with an appropriate concentration of IgE overnight.
-
Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Induce degranulation by adding a stimulus. This could be histamine (to assess H4R-mediated modulation of degranulation) or other secretagogues like antigen (for IgE-sensitized cells) or compound 48/80.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
β-Hexosaminidase Assay:
-
Lyse the remaining cells with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Incubate aliquots of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the inhibitory effect of this compound.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in H4R signaling.
Protocol:
-
Cell Preparation: Use isolated primary inflammatory cells (e.g., eosinophils) or a cell line expressing H4R.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove any extracellular dye.
-
Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound or vehicle control.
-
Fluorescence Measurement: Place the cells in a fluorometric plate reader or a fluorescence microscope.
-
Stimulation: Establish a baseline fluorescence reading, and then inject a solution of histamine to stimulate the cells.
-
Data Recording: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the peak calcium response and the inhibitory effect of this compound on the histamine-induced calcium flux.
Conclusion
This compound is a potent and selective histamine H4 receptor antagonist that effectively inhibits pro-inflammatory responses in a variety of immune cells. Its mechanism of action is centered on the competitive blockade of H4R, leading to the attenuation of downstream signaling pathways and subsequent cellular functions such as chemotaxis and mediator release. While the clinical development of this compound has faced challenges, it remains a valuable tool for understanding the role of the H4R in inflammatory diseases and serves as a paradigm for the development of future H4R-targeted therapeutics. Further research to elucidate the precise quantitative effects of this compound on cytokine and chemokine release from various human inflammatory cell types will provide a more complete understanding of its immunomodulatory potential.
References
Toreforant's Modulation of Histamine H4 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) has emerged as a compelling target in drug discovery, primarily for its role in mediating inflammatory and immune responses.[1][2] As a G-protein coupled receptor (GPCR), its activation by histamine initiates a cascade of intracellular signaling events. Toreforant (JNJ-38518168) is a potent and selective antagonist of the H4R, developed to probe the therapeutic potential of blocking this receptor in various pathological conditions, including rheumatoid arthritis, psoriasis, and asthma.[3][4][5] This technical guide provides an in-depth overview of the histamine H4 receptor signaling pathways and the impact of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound: Pharmacological Profile
This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the H4R. Its high affinity and selectivity for the human H4R make it a valuable tool for dissecting the receptor's physiological and pathophysiological functions.
Data Presentation: Binding Affinities and Functional Antagonism of this compound
The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional antagonism (pA2 and IC50) at the histamine H4 receptor across various species and in different assay formats.
Table 1: this compound Binding Affinity (Ki) at Histamine Receptors
| Receptor | Species | Ki (nM) |
| H4 | Human | 8.4 ± 2.2 |
| H4 | Mouse | 307 ± 42 |
| H4 | Rat | 9.3 ± 3.2 |
| H4 | Dog | 680 ± 138 |
| H4 | Guinea Pig | 5.6 |
| H4 | Monkey | 10.6 |
| H3 | Human | 215 |
| H3 | Mouse | 1404 |
| H3 | Rat | 874 |
| H2 | Human | >1000 |
| H1 | Human | >10,000 |
| H1 | Mouse | 3993 |
Data compiled from Thurmond et al., 2017.
Table 2: Functional Antagonism of this compound at the Histamine H4 Receptor
| Assay | Species | Parameter | Value |
| cAMP Inhibition | Human | pA2 | 8.15 ± 0.11 |
| cAMP Inhibition | Mouse | pA2 | 6.39 ± 0.02 |
| cAMP Inhibition | Rat | pA2 | 6.74 ± 0.27 |
| cAMP Inhibition | Monkey | pA2 | 8.05 |
| Eosinophil Shape Change (in vitro) | Human | IC50 (nM) vs 0.1 µM Histamine | 296 |
| Eosinophil Shape Change (in vitro) | Human | IC50 (nM) vs 0.3 µM Histamine | 780 |
Data compiled from Thurmond et al., 2017.
Histamine H4 Receptor Signaling Pathways
The H4R primarily couples to the Gαi/o family of heterotrimeric G-proteins. Upon histamine binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating distinct downstream signaling cascades. This compound, as an antagonist, blocks these histamine-induced events.
Gαi/o-Mediated Pathway
The canonical signaling pathway for the H4R involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Gβγ-Mediated Pathway
The dissociated Gβγ subunits can also modulate effector proteins. For the H4R, Gβγ has been implicated in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
β-Arrestin-Mediated Signaling
In addition to G-protein-dependent signaling, agonist-bound H4R can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding desensitizes the G-protein-mediated signaling and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This compound's antagonism prevents the initial conformational change in the H4R, thereby inhibiting β-arrestin recruitment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key assays used to characterize the interaction of this compound with the H4R.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the H4R.
Materials:
-
HEK293 cells stably expressing the human H4R.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
This compound serial dilutions.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hH4R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer.
-
Non-specific binding wells: Non-specific binding control.
-
Competition wells: this compound serial dilutions.
-
-
Add [3H]-Histamine to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production in cells expressing a Gαi/o-coupled receptor.
Objective: To determine the functional antagonist potency (pA2) of this compound at the H4R.
Materials:
-
CHO or HEK293 cells stably expressing the human H4R.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (to stimulate adenylyl cyclase).
-
Histamine (agonist).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Preparation:
-
Culture cells to confluency and harvest.
-
Resuspend cells in assay buffer to the desired density.
-
-
Assay Procedure:
-
Dispense this compound serial dilutions into a 384-well plate.
-
Add a fixed concentration of histamine (typically the EC80) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Add the cell suspension to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of this compound concentration.
-
Determine the IC50 of this compound.
-
Calculate the pA2 value using the Schild equation to quantify the competitive antagonism.
-
Eosinophil Shape Change Assay
This primary cell-based assay measures a functional consequence of H4R activation in a physiologically relevant cell type. Eosinophil shape change is a prerequisite for chemotaxis.
Objective: To determine the inhibitory effect of this compound on histamine-induced eosinophil shape change.
Materials:
-
Human peripheral blood or isolated eosinophils.
-
Assay buffer (e.g., HBSS).
-
Histamine.
-
This compound serial dilutions.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Isolate polymorphonuclear leukocytes (PMNs), which include eosinophils, from human whole blood via density gradient centrifugation.
-
-
Assay Procedure:
-
Pre-incubate the PMNs with this compound serial dilutions or vehicle control.
-
Stimulate the cells with a fixed concentration of histamine (e.g., EC50).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic auto-fluorescence and side scatter properties.
-
Measure the change in forward scatter (FSC), which corresponds to cell size and shape. An increase in FSC indicates cell shape change.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced shape change for each this compound concentration.
-
Determine the IC50 value of this compound.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by the Gβγ-PLC-IP3 pathway.
Objective: To assess the ability of this compound to block histamine-induced calcium mobilization.
Materials:
-
HEK293 cells expressing the H4R and a promiscuous G-protein like Gα16 (to couple to the calcium pathway) or primary cells endogenously expressing H4R (e.g., mast cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine.
-
This compound serial dilutions.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating and Dye Loading:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescence plate reader.
-
Add this compound serial dilutions to the wells and incubate for a defined period.
-
Measure the baseline fluorescence.
-
Inject histamine into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the increase in fluorescence, which corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the histamine-induced calcium signal and calculate the IC50.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the histamine H4 receptor. It effectively blocks the canonical Gαi/o-mediated signaling pathway, leading to an inhibition of the histamine-induced decrease in cAMP. Furthermore, this compound prevents downstream cellular responses mediated by Gβγ subunits, such as calcium mobilization, and is expected to block β-arrestin recruitment and its subsequent signaling events. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of histamine pharmacology and for those involved in the development of novel anti-inflammatory and immunomodulatory therapeutics targeting the H4 receptor. While clinical trials with this compound have not consistently met their primary efficacy endpoints, the compound remains an invaluable pharmacological tool for elucidating the complex biology of the histamine H4 receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 3. remedypublications.com [remedypublications.com]
- 4. remedypublications.com [remedypublications.com]
- 5. A phase 2a study of this compound, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Toreforant: A Technical Guide to its Modulation of Cytokine Release from Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toreforant (JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This technical guide provides an in-depth analysis of the role of this compound in modulating the release of cytokines from mast cells. By blocking the H4 receptor, this compound interferes with the signaling cascades that lead to the synthesis and secretion of a variety of pro-inflammatory cytokines, positioning it as a therapeutic candidate for a range of inflammatory and allergic diseases. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Histamine H4 Receptor and Mast Cell Activation
Mast cells are critical effector cells in the immune system, renowned for their role in allergic reactions and their contribution to inflammatory diseases.[1][2] Upon activation, mast cells release a plethora of inflammatory mediators, including pre-stored molecules like histamine and newly synthesized cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, and IL-13.[3][4]
The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells.[2] Activation of H4R by histamine triggers a cascade of intracellular signaling events, leading to mast cell chemotaxis, and the production and release of various pro-inflammatory cytokines and chemokines. This positions the H4R as a promising therapeutic target for controlling mast cell-mediated inflammation.
This compound: A Selective H4 Receptor Antagonist
This compound is a potent and selective antagonist of the human histamine H4 receptor. Its primary mechanism of action is to competitively block the binding of histamine to the H4R, thereby inhibiting the downstream signaling pathways that lead to mast cell activation and cytokine release.
Quantitative Data
While specific data on the inhibition of cytokine release from mast cells by this compound is limited in publicly available literature, its potency and selectivity have been characterized in other assays. A clinical trial in rheumatoid arthritis patients indicated that this compound had modest effects on the gene expression of TNF-α and IL-8 in synovial tissue.
| Parameter | Value | Species/System | Reference |
| Ki (H4R) | 8.4 ± 2.2 nM | Human | |
| IC50 (Eosinophil shape change, 100 nM histamine) | 296 nM | Human (in whole blood) | |
| IC50 (Eosinophil shape change, 300 nM histamine) | 780 nM | Human (in whole blood) |
Table 1: In vitro potency of this compound.
Mechanism of Action: H4R Signaling in Mast Cells
Activation of the H4R on mast cells by histamine initiates a signaling cascade through the Gαi/o subunit of its associated G protein. This leads to the activation of several downstream pathways crucial for cytokine production.
As depicted in the diagram, H4R activation leads to the activation of key signaling molecules including PI3K, ERK, and the Ca²⁺-Calcineurin-NFAT pathway. These pathways converge on the nucleus to promote the transcription of genes encoding various pro-inflammatory cytokines.
Experimental Protocols
The following protocols are representative of the methods used to assess the effect of compounds like this compound on cytokine release from mast cells.
Human Mast Cell Culture and Stimulation
This protocol describes the general procedure for culturing and stimulating human mast cells to induce cytokine release.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and appropriate growth factors (e.g., Stem Cell Factor (SCF), IL-6)
-
Human IgE
-
This compound
-
Mast cell agonist (e.g., anti-IgE antibody, histamine, compound 48/80)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human mast cells in a 96-well plate at a density of 1-5 x 10^5 cells/well.
-
Sensitization: If using an IgE-dependent stimulus, sensitize the cells with human IgE (e.g., 1 µg/mL) for 24-48 hours.
-
Washing: Gently wash the cells with PBS to remove unbound IgE.
-
Pre-incubation with this compound: Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 1-2 hours.
-
Stimulation: Add the mast cell agonist (e.g., anti-IgE, histamine) to the wells to induce degranulation and cytokine release.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for cytokine levels using an appropriate method (see Protocol 4.2).
Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead assays are common methods for quantifying cytokine concentrations in cell culture supernatants.
Procedure (ELISA - General Steps):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected cell culture supernatants to the wells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., horseradish peroxidase).
-
Substrate: Add a suitable substrate to develop a colorimetric reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration by comparing the absorbance to a standard curve.
Conclusion
This compound, as a selective H4R antagonist, holds significant potential for the modulation of mast cell-mediated inflammatory responses. By inhibiting the H4R signaling pathway, this compound can effectively reduce the production and release of key pro-inflammatory cytokines from mast cells. While direct quantitative data on this compound's effect on specific cytokines from mast cells is not extensively available, the established mechanism of H4R antagonists and the existing preclinical and clinical data for this compound in inflammatory conditions support its role as a modulator of mast cell function. Further research focusing on the precise quantification of cytokine inhibition by this compound in mast cells will be crucial for the continued development and clinical application of this compound in treating allergic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions [mdpi.com]
- 4. Mast Cell Production and Response to IL-4 and IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Toreforant on T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, including T-lymphocytes.[1][2] The H4 receptor is implicated in the modulation of immune responses and inflammation, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases.[1][3] Understanding the precise impact of this compound on the differentiation of CD4+ T-helper (Th) cells into their distinct lineages—Th1, Th2, Th17, and regulatory T cells (Treg)—is critical for elucidating its mechanism of action and predicting its therapeutic potential. This technical guide provides an in-depth analysis of the current understanding of how H4R antagonism, exemplified by compounds like this compound, influences T-cell fate decisions.
H4 Receptor Signaling in T-Cells
The histamine H4 receptor is a Gαi/o-coupled receptor.[4] Upon binding histamine, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Furthermore, H4R activation has been shown to engage the MAPK/ERK signaling pathway. In the context of T-cells, the expression of H4R is functionally significant, with evidence suggesting its role in T-cell activation and cytokine production.
Antagonism of the H4R by this compound is expected to block these histamine-induced signaling events. This interference with downstream signaling can, in turn, modulate the complex network of transcription factors and cytokine signals that govern T-cell differentiation.
Impact of H4R Antagonism on T-Cell Differentiation: Quantitative Data
While direct studies on this compound's effect on the full spectrum of T-cell differentiation are limited, compelling evidence comes from preclinical studies of other selective H4R antagonists. A key study utilizing the H4R antagonist JNJ 10191584 in a murine model of experimental autoimmune encephalomyelitis (EAE), a T-cell-driven autoimmune disease, provides significant quantitative insights into the immunomodulatory effects of H4R blockade. The findings from this study are summarized below and serve as a strong surrogate for the expected effects of this compound.
| T-Cell Subset | Key Transcription Factor / Cytokine | Effect of H4R Antagonist (JNJ 10191584) |
| Th1 | T-bet, IFN-γ | Decrease in the percentage of CD4+T-bet+ and CD4+IFN-γ+ cells. |
| Th17 | RORγt, IL-17A | Decrease in the percentage of CD4+RORγt+ and CD4+IL-17A+ cells. |
| Treg | Foxp3, TGF-β1 | Increase in the percentage of CD4+Foxp3+ and CD4+TGF-β1+ cells. |
| Th2 | GATA3, IL-4 | Data not available from the cited study. |
These data strongly suggest that H4R antagonism skews the T-cell response away from pro-inflammatory Th1 and Th17 lineages and promotes the development of immunosuppressive Treg cells.
Signaling Pathways and Logical Relationships
The differentiation of naive CD4+ T-cells is orchestrated by specific cytokine environments that activate distinct Signal Transducer and Activator of Transcription (STAT) proteins. The antagonism of the H4 receptor by this compound is hypothesized to interfere with the signaling milieu that promotes Th1 and Th17 differentiation while favoring conditions conducive to Treg development.
Experimental Protocols
The following section details a generalized protocol for an in vitro experiment designed to assess the impact of this compound on the differentiation of human naive CD4+ T-cells.
Isolation of Naive CD4+ T-Cells
-
Objective: To obtain a pure population of naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, human). This method depletes non-CD4+ cells and memory CD4+ T-cells.
-
Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
-
In Vitro T-Cell Differentiation Assay
-
Objective: To induce the differentiation of naive CD4+ T-cells into Th1, Th2, Th17, and Treg lineages in the presence or absence of this compound.
-
Methodology:
-
Coat a 24-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibodies.
-
Resuspend the isolated naive CD4+ T-cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (1 µg/mL) to all wells for co-stimulation.
-
Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Add the following cytokine cocktails to induce differentiation into specific lineages:
-
Th1: IL-2 (5 ng/mL), IL-12 (15 ng/mL), and anti-IL-4 antibody (1 µg/mL).
-
Th2: IL-2 (5 ng/mL), IL-4 (10 ng/mL), and anti-IFN-γ antibody (1 µg/mL).
-
Th17: IL-6 (20 ng/mL), TGF-β (3 ng/mL), anti-IL-4 antibody (1 µg/mL), and anti-IFN-γ antibody (1 µg/mL).
-
Treg: IL-2 (5 ng/mL), TGF-β (15 ng/mL), anti-IL-4 antibody (1 µg/mL), and anti-IFN-γ antibody (1 µg/mL).
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.
-
Analysis of T-Cell Differentiation
-
Objective: To quantify the differentiated T-cell populations and their cytokine production.
-
Methodology:
-
Flow Cytometry for Intracellular Transcription Factors:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells using an appropriate buffer system.
-
Perform intracellular staining for lineage-specific transcription factors: T-bet (Th1), GATA3 (Th2), RORγt (Th17), and Foxp3 (Treg).
-
Analyze the percentage of each T-cell subset using a flow cytometer.
-
-
Cytokine Analysis of Supernatants (ELISA or Multiplex Assay):
-
Collect the cell culture supernatants before restimulation.
-
Measure the concentration of key cytokines for each lineage: IFN-γ (Th1), IL-4 and IL-5 (Th2), IL-17A (Th17), and IL-10 (Treg) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
-
Conclusion
The available evidence strongly indicates that antagonism of the histamine H4 receptor with compounds such as this compound can significantly modulate T-cell differentiation. By inhibiting pro-inflammatory Th1 and Th17 lineages and promoting the expansion of immunosuppressive Treg cells, this compound holds promise as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise molecular mechanisms and dose-dependent effects of this compound on T-cell fate decisions. Further research is warranted to fully elucidate the impact on Th2 differentiation and to confirm these findings in human primary cells and clinical settings.
References
Toreforant's Binding Affinity and Selectivity for the H4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Toreforant (also known as JNJ-38518168), a potent and selective antagonist of the histamine H4 receptor (H4R). The information presented herein is intended to support research and development efforts by providing detailed data on this compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.
Core Data Presentation: Binding Affinity and Selectivity
This compound demonstrates high affinity for the human histamine H4 receptor, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM[1][2][3][4][5]. Its selectivity for the H4 receptor over other histamine receptor subtypes is a key characteristic of its pharmacological profile.
Table 1: this compound Binding Affinity (Ki) at Human Histamine Receptors
| Receptor Subtype | Ki (nM) | Selectivity over H4R (fold) |
| H4 | 8.4 ± 2.2 | - |
| H1 | >10,000 | >1190 |
| H2 | >1,000 | >119 |
| H3 | 215 | ~26 |
| Data sourced from Thurmond et al. (2017) |
As the data indicates, this compound is highly selective for the H4 receptor, with significantly lower affinity for the H1, H2, and H3 receptor subtypes.
Off-Target Selectivity Profile
To assess its broader selectivity, this compound was evaluated against a panel of 50 other targets, including major classes of biogenic amine receptors, neuropeptide receptors, ion channel binding sites, and neurotransmitter transporters.
Table 2: this compound Off-Target Screening Highlights (at 1 µM)
| Target | Inhibition |
| Muscarinic M1 Receptor | 56% |
| Other 49 targets | <50% |
| Data sourced from Thurmond et al. (2017) |
These findings suggest that outside of the histamine receptor family, this compound has a relatively clean off-target profile at concentrations up to 1 µM, with only moderate interaction observed at the muscarinic M1 receptor.
Experimental Protocols
The determination of this compound's binding affinity and selectivity is primarily achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay targeting the histamine H4 receptor.
Radioligand Binding Assay for Histamine H4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human H4R and harvest.
-
Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-Histamine, and the cell membrane suspension to designated wells.
-
Non-specific Binding: Add a high concentration of the non-specific binding control, [³H]-Histamine, and the cell membrane suspension to designated wells.
-
Competitive Binding: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions, [³H]-Histamine, and the cell membrane suspension to the remaining wells. Perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-240 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Histamine is determined by non-linear regression analysis of the competition curve.
-
Calculate Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to a cascade of intracellular events that modulate cellular function.
Caption: this compound blocks histamine-induced H4R signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. remedypublications.com [remedypublications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Pharmacology and Clinical Activity of this compound, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. This compound | 952494-46-1 | Histamine Receptor | MOLNOVA [molnova.cn]
- 5. remedypublications.com [remedypublications.com]
The Physiological Role of the Histamine H4 Receptor in Autoimmune Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical modulator of immune and inflammatory responses. Its involvement in the chemotaxis and activation of various immune cells, including mast cells, eosinophils, dendritic cells, and T cells, has positioned it as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders.[1][2][3][4] This technical guide provides an in-depth exploration of the physiological role of the H4R in key preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
H4 Receptor in Autoimmune Disease Models: Quantitative Efficacy of Antagonists
The therapeutic potential of targeting the H4R has been extensively investigated in various animal models of autoimmune diseases. The following tables summarize the quantitative effects of H4R antagonists in experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis (CIA), and dextran sodium sulfate (DSS)-induced colitis.
Table 1: Efficacy of H4R Antagonists in Experimental Autoimmune Encephalomyelitis (EAE)
| H4R Antagonist | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| JNJ-10191584 | SJL/J mice (PLP139-151 induced) | 6 mg/kg, p.o., daily from day 10 to 42 | - Reduced Clinical Score: Significant reduction in disease severity. - Decreased Th1 Cells: Reduction in CD4+IFN-γ+ and CD4+T-bet+ cells. - Decreased Th9 Cells: Reduction in CD4+IL-9+ and CD4+IRF4+ cells. - Decreased Th17 Cells: Reduction in CD4+IL-17A+ and CD4+RORγt+ cells. - Increased Treg Cells: Increase in CD4+TGF-β1+ and CD4+Foxp3+ cells. | [5] |
| JNJ-7777120 | C57BL/6 mice (MOG35-55 induced) | i.p. daily from day 10 post-immunization | - Exacerbated Clinical Score: Increased disease severity. - Increased Inflammation & Demyelination: in the spinal cord. - Increased IFN-γ Expression: in lymph nodes. - Decreased IL-4 and IL-10 Expression: in lymph nodes. - Augmented Tbet, FOXP3, and IL-17 mRNA: in lymphocytes. |
Note: The conflicting results in EAE models highlight the complex role of H4R in neuroinflammation, which may be dependent on the specific animal model, the timing of treatment, and the antagonist used.
Table 2: Efficacy of H4R Antagonists in Collagen-Induced Arthritis (CIA)
| H4R Antagonist/Deficiency | Animal Model | Key Quantitative Outcomes | Reference(s) |
| JNJ-28307474 | DBA/1 mice | - Reduced Arthritis Score: Significant improvement in clinical signs of arthritis. - Reduced Joint Histology Score: Decreased inflammation, pannus formation, and bone erosion. - Reduced IL-17 Production: Decreased number of IL-17 positive cells in the lymph node. | |
| H4R-deficient mice | DBA/1 mice | - Reduced Arthritis Severity: in both collagen antibody-induced arthritis (CAIA) and CIA models. - Reduced Th17 Cell Development: in vivo. | |
| Clozapine (H4R antagonist activity) | C57BL/6 mice (K/B×N serum transfer) | - Protection from Arthritis: Mice treated with clozapine did not develop arthritic symptoms. |
Table 3: Efficacy of H4R Antagonists/Deficiency in DSS-Induced Colitis
| H4R Antagonist/Deficiency | Animal Model | Key Quantitative Outcomes | Reference(s) |
| JNJ-7777120 | Mice | - Improved Clinical Signs: Reduced disease activity index (DAI). - Improved Histological Signs: Decreased inflammation and tissue damage. - Dampened Inflammatory Cytokine Response. | |
| H4R-deficient mice | BALB/c mice | - Reduced Weight Loss. - Reduced Disease Activity Index (DAI) Score. - Reduced Histology Score: Lower cellular infiltration and mucosal damage. - Reduced Neutrophil Abscesses. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies investigating the role of the H4 receptor. This section outlines the core protocols for the key autoimmune models cited.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
1. Immunization:
-
Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (MOG)35-55 peptide or proteolipid protein (PLP)139-151 in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Injection: Subcutaneously inject 10-13 week-old female C57BL/6 or SJL/J mice with 200 µL of the emulsion (containing 200 µg of peptide and 400 µg of M. tuberculosis).
2. Pertussis Toxin Administration:
-
Immediately after immunization and again 24-48 hours later, administer an intraperitoneal injection of pertussis toxin (0.2 µg in 200 µL of PBS).
3. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Scoring Scale:
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb paralysis.
-
4: Moribund or dead.
-
4. Flow Cytometry for T-cell Analysis:
-
At a designated time point, isolate splenocytes or lymphocytes from draining lymph nodes.
-
For intracellular cytokine staining, stimulate cells in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Golgi-plug) for 4-6 hours.
-
Stain cells with fluorescently-labeled antibodies against surface markers (e.g., CD4) and intracellular markers (e.g., IFN-γ for Th1, IL-17A for Th17, Foxp3 for Tregs).
-
Acquire and analyze data using a flow cytometer.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA)
1. Collagen Emulsion Preparation:
-
Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2-4 mg/mL.
-
Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
2. Primary Immunization (Day 0):
-
Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice (7-8 weeks old).
3. Booster Immunization (Day 21):
-
Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
Administer a 100 µL intradermal injection at a different site on the tail.
4. Arthritis Assessment:
-
Visually inspect the paws of the mice 3-5 times per week, starting from day 21.
-
Arthritis Score (per paw):
-
0: No evidence of erythema and swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
5. Histological Analysis:
-
At the end of the experiment, euthanize the mice and dissect the ankle and knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Protocol 3: Dextran Sodium Sulfate (DSS)-Induced Colitis
1. DSS Administration:
-
Prepare a 1.75-5% (w/v) solution of DSS (35-50 kDa) in sterile drinking water.
-
Provide the DSS solution to mice (e.g., C57BL/6) as their sole source of drinking water for 5-7 consecutive days for an acute model.
-
For a chronic model, administer cycles of DSS water for 7 days followed by 14 days of regular water.
2. Disease Activity Index (DAI) Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
DAI Calculation: Sum of scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
-
Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (normal), 2 (slight bleeding), 4 (gross bleeding)
-
3. Histological Evaluation:
-
At the termination of the experiment, collect the entire colon and measure its length.
-
Fix a segment of the distal colon in 10% buffered formalin and embed in paraffin.
-
Stain sections with H&E to assess the severity of inflammation, crypt damage, and ulceration.
H4 Receptor Signaling Pathways in Immune Cells
The H4R is coupled to the Gαi/o family of G proteins. Activation of the H4R by histamine initiates a cascade of intracellular events that modulate immune cell function.
Key Signaling Events:
-
G Protein Activation: Histamine binding to the H4R induces a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
MAPK Pathway Activation: H4R activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, which are involved in regulating gene expression and cellular responses.
These signaling events culminate in various cellular responses, including chemotaxis, cytokine and chemokine release, and modulation of T-cell differentiation.
Conclusion
The histamine H4 receptor plays a significant and complex role in the pathophysiology of autoimmune diseases, as demonstrated in various preclinical models. While H4R antagonists have shown considerable promise in alleviating inflammatory symptoms in models of arthritis and colitis, their role in neuroinflammatory conditions like EAE appears more nuanced and warrants further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the H4R in autoimmune and inflammatory disorders. A deeper understanding of the context-dependent functions of the H4R and its signaling pathways will be crucial for the successful clinical translation of H4R-targeted therapies.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colitis Induction With Dextran Sulfate Sodium [bio-protocol.org]
- 5. chondrex.com [chondrex.com]
Toreforant: An In-Depth Technical Guide on its Effect on Intracellular Calcium Mobilization in Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key G protein-coupled receptor (GPCR) implicated in inflammatory responses.[1][2] The H4R is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, and T-cells, where its activation by histamine triggers a cascade of intracellular signaling events, culminating in functional cellular responses such as chemotaxis and degranulation.[3] A critical step in this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its inhibitory effect on intracellular calcium mobilization in leukocytes. Detailed experimental protocols for assessing calcium flux and diagrams of the relevant signaling pathways are included to support further research and development in this area.
Introduction to this compound and the Histamine H4 Receptor
This compound is a benzimidazole derivative that acts as a competitive antagonist at the H4R.[4] It exhibits high affinity for the human H4 receptor, with a reported inhibition constant (Ki) of 8.4 ± 2.2 nM.[1] The H4 receptor, unlike the other histamine receptors (H1R, H2R, and H3R), is primarily involved in modulating immune system activity. Activation of the H4R is coupled to Gαi/o heterotrimeric G proteins. This coupling initiates downstream signaling cascades that are crucial for the pro-inflammatory functions of various leukocytes.
The Role of Intracellular Calcium Mobilization in H4R Signaling
The activation of the H4R by histamine leads to a rapid and transient increase in the concentration of intracellular free calcium. This calcium signal is a pivotal second messenger that orchestrates a variety of cellular responses in leukocytes, including:
-
Chemotaxis: The directional movement of cells towards a chemical gradient.
-
Cell Shape Change: A prerequisite for cell migration.
-
Upregulation of Adhesion Molecules: Facilitating the interaction of leukocytes with the endothelium.
-
Degranulation: The release of pro-inflammatory mediators.
The mobilization of intracellular calcium is a hallmark of H4R activation in eosinophils and mast cells. Therefore, the inhibition of this calcium signal is a key mechanism through which H4R antagonists like this compound exert their anti-inflammatory effects.
Mechanism of Action: this compound's Inhibition of Calcium Mobilization
As a competitive antagonist, this compound binds to the H4R without activating it, thereby preventing histamine from binding and initiating the signaling cascade. By blocking the H4R, this compound effectively abrogates the downstream signaling events, including the mobilization of intracellular calcium.
The signaling pathway from H4R activation to calcium release is understood to proceed as follows:
-
Histamine Binding: Histamine binds to the H4R.
-
G Protein Activation: The H4R, coupled to a Gαi/o protein, facilitates the exchange of GDP for GTP on the Gα subunit.
-
G Protein Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Phospholipase C (PLC) Activation: The Gβγ subunit is thought to activate Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
This compound's antagonism at the H4R prevents these steps from occurring in the presence of histamine, thus maintaining low basal intracellular calcium levels.
Quantitative Data on this compound's Activity
| Parameter | Value | Assay Conditions | Reference |
| Ki (human H4R) | 8.4 ± 2.2 nM | Radioligand binding assay | |
| IC50 (Eosinophil Shape Change) | 296 nM | Whole blood, 100 nM histamine | |
| IC50 (Eosinophil Shape Change) | 780 nM | Whole blood, 300 nM histamine |
These data demonstrate that this compound is a potent antagonist of H4R-mediated functional responses in leukocytes. The inhibition of eosinophil shape change serves as a strong surrogate marker for its ability to block intracellular calcium mobilization.
Experimental Protocols
Intracellular Calcium Mobilization Assay in Leukocytes
This protocol provides a general framework for measuring histamine-induced intracellular calcium mobilization in a leukocyte cell line (e.g., HL-60 cells differentiated into eosinophil-like cells) or primary isolated leukocytes, and for determining the inhibitory effect of this compound.
Materials:
-
Leukocytes (cell line or primary cells)
-
Culture medium (e.g., RPMI-1640) with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Histamine dihydrochloride
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FLIPR)
Methodology:
-
Cell Preparation:
-
Culture leukocytes to the appropriate density.
-
On the day of the assay, harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.
-
Add an equal volume of the cell suspension to the Fluo-4 AM loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye and resuspend them in HBSS.
-
-
Assay Procedure:
-
Plate the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS. Add the this compound dilutions to the wells and incubate for 10-20 minutes.
-
Prepare a stock solution of histamine in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add histamine to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
To determine the IC50 value for this compound, plot the percentage of inhibition of the histamine response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.
-
Visualizations
H4 Receptor Signaling Pathway Leading to Calcium Mobilization
Caption: H4R signaling cascade leading to calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a potent and selective H4R antagonist that effectively inhibits the pro-inflammatory signaling cascades initiated by histamine in leukocytes. A key component of its mechanism of action is the blockade of intracellular calcium mobilization, a critical second messenger for various leukocyte functions. While direct quantitative data for this compound's inhibition of calcium flux is limited, its ability to potently inhibit calcium-dependent functional responses, such as eosinophil shape change, underscores its efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other H4R antagonists in inflammatory diseases.
References
Toreforant: A Potential Regulator of Dendritic Cell Function in Immunomodulation
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Toreforant (JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses.[1][2] While clinical investigations of this compound have focused on its therapeutic potential in conditions such as psoriasis, rheumatoid arthritis, and asthma, its direct effects on dendritic cell (DC) function remain an area of active exploration. This technical guide synthesizes preclinical evidence from studies on selective H4R antagonists to elucidate the potential role of this compound in regulating DC activity. The available data strongly suggest that by blocking H4R signaling, this compound may influence critical DC functions, including migration, antigen presentation, and cytokine production, thereby shaping the adaptive immune response. This document provides an in-depth overview of the underlying mechanisms, experimental data, and potential therapeutic implications for an audience of researchers, scientists, and drug development professionals.
Introduction: The Histamine H4 Receptor and Dendritic Cell Biology
Histamine, traditionally known for its role in allergic reactions mediated by the H1 receptor, exerts a wide range of immunomodulatory effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The H4R is primarily expressed on hematopoietic cells, including dendritic cells, mast cells, eosinophils, and T cells, positioning it as a critical regulator of immune responses.[3][4]
Dendritic cells are the most potent antigen-presenting cells (APCs) and are indispensable for initiating and shaping adaptive immunity. Their functions can be broadly categorized into:
-
Antigen Capture and Processing: DCs capture antigens in peripheral tissues.
-
Maturation: Upon encountering inflammatory signals, DCs mature, upregulating co-stimulatory molecules and migrating to lymph nodes.
-
Antigen Presentation and T Cell Activation: In the lymph nodes, mature DCs present processed antigens to naive T cells, initiating their activation and differentiation into effector T cells.
The expression of H4R on DCs suggests a direct role for histamine in modulating these pivotal functions, and consequently, a therapeutic potential for H4R antagonists like this compound.
This compound: A Selective Histamine H4 Receptor Antagonist
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the H4R.[1] Its chemical structure is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine. Preclinical and clinical studies have demonstrated its ability to antagonize H4R-mediated effects.
Potential Role of this compound in Regulating Dendritic Cell Function
While direct studies on this compound's effects on DCs are limited, a substantial body of preclinical research using other selective H4R antagonists, such as JNJ7777120 and JNJ-39758979, provides a strong basis for inferring its potential activities.
Modulation of Dendritic Cell Migration
The migration of DCs from peripheral tissues to draining lymph nodes is a crucial step for the initiation of adaptive immunity. Evidence suggests that H4R activation promotes DC chemotaxis.
-
In Vitro Studies: Histamine and H4R agonists have been shown to induce chemotaxis of bone marrow-derived DCs, and this effect is blocked by the H4R antagonist JNJ7777120.
-
H4R Deficient Models: DCs deficient in H4R exhibit significantly lower migratory capacity compared to their wild-type counterparts.
Inference for this compound: By blocking the H4R, this compound is likely to inhibit histamine-induced DC migration, potentially reducing the influx of antigen-presenting cells to lymph nodes and thereby dampening the initiation of T-cell responses in inflammatory settings.
Regulation of Antigen Presentation
The capacity of DCs to present antigens to T cells is fundamental to their function. Studies indicate that H4R signaling can negatively regulate this process.
-
H4R Antagonist Effects: In murine models, histamine was found to significantly decrease the antigen presentation capacity of splenic DCs. This effect was reversed by an H4R antagonist.
-
H4R Deficient Models: DCs from H4R-deficient mice have been shown to have an enhanced antigen presentation capability.
Inference for this compound: this compound, by antagonizing the H4R, may enhance the antigen-presenting capacity of DCs, a function that could be beneficial in contexts where a robust T-cell response is desired, such as in anti-tumor immunity.
Control of Cytokine Production
DCs produce a variety of cytokines that are critical for polarizing T-cell responses (e.g., towards a Th1, Th2, or Th17 phenotype). The H4R has been shown to modulate the cytokine profile of DCs.
-
Suppression of IL-12: H4R stimulation has been demonstrated to suppress the production of IL-12p70 in human monocyte-derived DCs. IL-12 is a key cytokine for driving Th1 responses.
-
Modulation of Inflammatory Cytokines: An H4R agonist, in combination with LPS, was shown to increase IL-1β mRNA expression in murine DCs, an effect that was reversed by the H4R antagonist JNJ7777120.
Inference for this compound: By blocking H4R-mediated signals, this compound could potentially prevent the suppression of IL-12 production and modulate the expression of other inflammatory cytokines by DCs. This could lead to a shift in the T-cell response, for instance, by promoting Th1-mediated immunity.
Influence on T-Cell Priming and Proliferation
The culmination of DC maturation, migration, and cytokine production is the priming and subsequent proliferation of antigen-specific T cells. H4R antagonism has been shown to impact this process.
-
Inhibition of Allergen-Specific T-Cell Proliferation: The H4R antagonist JNJ7777120 was found to inhibit the capacity of human DCs to induce allergen-specific T-cell proliferation.
Inference for this compound: This suggests that this compound could attenuate pathological T-cell responses in allergic and autoimmune diseases by acting on DCs.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on selective H4R antagonists, providing a basis for the inferred potential of this compound.
Table 1: Effect of H4R Antagonists on Dendritic Cell Cytokine Production
| Cytokine | Cell Type | Stimulus | H4R Antagonist | Effect | Reference |
| IL-1β (mRNA) | Murine Splenic DCs | H4R Agonist + LPS | JNJ7777120 (10 µM) | Reversal of agonist-induced increase | |
| IL-12p70 | Human Monocyte-Derived DCs | - | Not Specified | H4R stimulation suppressed production |
Table 2: Effect of H4R Modulation on Dendritic Cell Function
| Function | Model | Modulation | Outcome | Reference |
| Antigen Presentation | Murine Splenic DCs | H4R Antagonist | Reversal of histamine-induced decrease | |
| Antigen Presentation | H4R-deficient Murine DCs | Genetic Knockout | Enhanced antigen presentation | |
| Migration | H4R-deficient Murine Bone Marrow-Derived DCs | Genetic Knockout | Significantly lower migration capacity | |
| T-Cell Proliferation | Human DC/T-Cell Co-culture | JNJ7777120 | Inhibition of allergen-specific T-cell proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited literature.
In Vitro Dendritic Cell Cytokine Production Assay
-
Cell Culture: Murine splenic CD11c+ DCs are isolated and plated at a density of 3x10^6 cells/well.
-
Treatment: Cells are pre-treated with an H4R antagonist (e.g., JNJ7777120, 10 µM) for 15 minutes, followed by stimulation with an H4R agonist (e.g., 4-methylhistamine, 0.1 µM) for 15 minutes. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/ml) for 24 hours.
-
Analysis: After incubation, total RNA is isolated from the cells. The expression levels of target cytokines (e.g., IL-1β) are quantified using quantitative real-time PCR (qRT-PCR).
Dendritic Cell Migration Assay (Transwell System)
-
Cell Preparation: Bone marrow-derived DCs are generated from wild-type and H4R-deficient mice.
-
Assay Setup: A Transwell system with a polycarbonate membrane is used. The lower chamber contains a chemoattractant.
-
Cell Migration: DCs are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber for a defined period.
-
Quantification: The number of migrated cells in the lower chamber is determined by cell counting.
Dendritic Cell and T-Cell Co-Culture for T-Cell Proliferation Assay
-
DC Preparation: Human monocyte-derived DCs are generated.
-
T-Cell Isolation: Autologous naive CD4+ T cells are isolated.
-
Co-culture: DCs are treated with or without an H4R antagonist and then co-cultured with naive T cells in the presence of a specific antigen.
-
Proliferation Measurement: T-cell proliferation is assessed after a defined period (e.g., 5-6 days) by measuring the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or by using a fluorescent dye-based proliferation assay (e.g., CFSE).
Signaling Pathways and Visualizations
The H4R is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling pathways such as the MAPK/ERK pathway. Antagonism of H4R by this compound would block these downstream events.
Caption: H4R signaling pathway in dendritic cells and the inhibitory action of this compound.
Caption: Experimental workflow to assess this compound's effect on DC function.
Conclusion and Future Directions
The collective evidence from preclinical studies on selective H4R antagonists strongly supports the hypothesis that this compound has the potential to be a significant regulator of dendritic cell function. By blocking the H4R, this compound may modulate DC migration, enhance antigen presentation, alter cytokine profiles, and ultimately influence T-cell responses. These immunomodulatory properties position this compound as a promising candidate for further investigation in a range of immune-mediated diseases.
Future research should focus on directly evaluating the effects of this compound on human dendritic cell subsets in vitro and in vivo. Key areas of investigation include:
-
Dose-response studies to determine the optimal concentration of this compound for modulating DC functions.
-
Analysis of a broader range of cytokines and chemokines to fully characterize its impact on DC-mediated T-cell polarization.
-
In vivo studies in relevant disease models to confirm the therapeutic potential of targeting the H4R on dendritic cells.
A deeper understanding of this compound's interaction with dendritic cells will be invaluable for the strategic development of this compound and for harnessing its full therapeutic potential in the treatment of inflammatory and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Toreforant in In Vivo Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Toreforant, a selective histamine H4 receptor (H4R) antagonist, in in vivo mouse models of arthritis. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in inflammatory joint diseases.
Mechanism of Action
This compound is a potent and selective antagonist of the histamine H4 receptor.[1][2] This receptor is a G-protein coupled receptor primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, playing a crucial role in inflammatory responses.[3] By blocking the H4 receptor, this compound inhibits downstream signaling pathways that contribute to the pathogenesis of arthritis, including the modulation of T-cell differentiation and the production of pro-inflammatory cytokines such as IL-17.
Signaling Pathway of this compound's Target: The Histamine H4 Receptor
The histamine H4 receptor (H4R) is a Gαi/o-coupled receptor. Upon binding of its endogenous ligand, histamine, the receptor initiates a signaling cascade that influences various cellular functions critical to the inflammatory process in arthritis. This compound acts by blocking this initial binding step.
Caption: Histamine H4 Receptor Signaling Pathway and Point of this compound Intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies in a mouse model of collagen-induced arthritis (CIA).
Table 1: this compound Dosage and Administration in CIA Mouse Model
| Parameter | Value | Reference |
| Drug | This compound | |
| Animal Model | Collagen-Induced Arthritis (CIA) | |
| Mouse Strain | DBA/1J | |
| Dosage | 50 mg/kg and 100 mg/kg | |
| Administration Route | Oral (p.o.) | |
| Vehicle | 20% hydroxypropyl-β-cyclodextrin | |
| Dosing Frequency | Twice a day | |
| Treatment Duration | 14 days | |
| Treatment Start | At the first signs of disease onset (around Day 30) |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose | Cmax | Cmin (24h post-first dose) | Reference |
| 100 mg/kg | ~50 µM | ~550 nM |
Table 3: Efficacy of this compound in CIA Mouse Model
| Treatment Group | Mean Clinical Score (Arbitrary Units, approx. Day 42) | Histological Findings (at 100 mg/kg) | Reference |
| Vehicle | ~10 | - | |
| This compound (50 mg/kg) | ~7.5 | Not reported | |
| This compound (100 mg/kg) | ~5.0 | Decreased inflammation, pannus formation, cartilage damage, and bone resorption |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used and susceptible strain for the CIA model.
Materials:
-
Male DBA/1 mice, 7-8 weeks old
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Syringes and needles (27-gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with CFA by drawing equal volumes into two syringes connected by a stopcock and repeatedly passing the mixture between the syringes until a stable, thick emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the collagen solution with IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.
-
-
Monitoring and Scoring of Arthritis:
-
Beginning around day 25, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint
-
3 = Severe swelling and erythema of multiple joints
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum score per mouse is 16.
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
-
Prepare a 20% HPβCD solution in sterile water.
-
Suspend the this compound powder in the 20% HPβCD vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.
-
-
Oral Administration:
-
Administer the this compound suspension to the mice via oral gavage.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
For the therapeutic treatment regimen, begin dosing at the first signs of arthritis onset and continue twice daily for 14 days.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in a CIA mouse model.
Caption: Experimental Workflow for this compound in the Collagen-Induced Arthritis (CIA) Mouse Model.
References
Application Notes and Protocols for the Use of Toreforant in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Toreforant, a selective histamine H4 receptor (H4R) antagonist, in a collagen-induced arthritis (CIA) mouse model. This model is a well-established preclinical tool for studying the pathophysiology of rheumatoid arthritis (RA) and for evaluating the efficacy of novel therapeutic agents.
Introduction
Collagen-induced arthritis in mice is a widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[1][2] The model is characterized by chronic joint inflammation, pannus formation, and the erosion of cartilage and bone. This compound, as a potent and selective H4R antagonist, has shown anti-inflammatory properties in preclinical models of arthritis.[3][4][5] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in modulating immune and inflammatory responses. By blocking the H4 receptor, this compound is hypothesized to interfere with the inflammatory cascade that drives the pathogenesis of arthritis.
Data Presentation
The efficacy of this compound in ameliorating the clinical signs of established collagen-induced arthritis has been demonstrated. The following table summarizes the quantitative data on disease severity.
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (Day 44) | Percentage Reduction vs. Vehicle |
| Vehicle | - | Oral (p.o.), b.i.d. | ~10.5 | - |
| This compound | 50 mg/kg | Oral (p.o.), b.i.d. | ~8.0 | ~24% |
| This compound | 100 mg/kg | Oral (p.o.), b.i.d. | ~6.5 | ~38% |
| JNJ 28307474 (Control H4R Antagonist) | 50 mg/kg | Oral (p.o.), b.i.d. | ~6.5 | ~38% |
Data is approximated from graphical representations in Thurmond et al., 2017.
Histological analysis of the joints from the CIA mouse model further supports the therapeutic potential of this compound. At a dose of 100 mg/kg, this compound led to observable decreases in inflammation, pannus formation, cartilage damage, and bone resorption.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA)
This protocol describes the standard method for inducing arthritis in susceptible mouse strains, such as DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.
-
-
Monitoring:
-
Begin to monitor the mice for signs of arthritis around day 24-28.
-
Assess and score the clinical signs of arthritis in each paw 3-4 times per week.
-
Clinical Scoring of Arthritis
The severity of arthritis is scored by visual examination of each paw, with a maximum score of 16 per mouse.
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
Administration of this compound
This protocol outlines the therapeutic administration of this compound once the clinical signs of arthritis are established.
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Treatment Initiation:
-
Begin treatment when mice develop the first signs of arthritis (a clinical score of ≥ 1). This is typically around day 30 post-primary immunization.
-
-
Dosing Regimen:
-
Administer this compound or vehicle orally twice a day (b.i.d.).
-
Continue the treatment for a period of 14 days.
-
-
Continued Monitoring:
-
Continue to monitor and score the clinical signs of arthritis throughout the treatment period.
-
At the end of the study, paws can be collected for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound in a CIA mouse model.
Proposed Signaling Pathway of this compound in Arthritis
References
- 1. Th17 Cells in Immunopathogenesis and treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Clinical Activity of this compound , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. jwatch.org [jwatch.org]
- 5. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Application of Toreforant in Human Mast Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toreforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a key receptor involved in inflammatory and immune responses.[1][2] The H4 receptor is highly expressed on various immune cells, including mast cells, which are critical mediators of allergic and inflammatory diseases.[3] Activation of H4R on mast cells can induce chemotaxis, degranulation, and the release of pro-inflammatory cytokines and chemokines.[4] Consequently, this compound presents a promising therapeutic candidate for a range of mast cell-driven pathologies.
These application notes provide a comprehensive guide for the in vitro investigation of this compound's effects on human mast cell cultures. The included protocols detail methodologies for assessing mast cell degranulation, chemotaxis, and the modulation of intracellular signaling pathways.
Data Presentation
While specific quantitative data on the direct effects of this compound on human mast cell functions are not extensively available in the public literature, the following tables summarize its known properties and provide a template for organizing experimental results.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| Ki for H4R | 8.4 ± 2.2 nM | Human | [1] |
| IC50 (Eosinophil Shape Change) | 296 nM (with 100 nM histamine) | Human (whole blood) | |
| IC50 (Eosinophil Shape Change) | 780 nM (with 300 nM histamine) | Human (whole blood) |
Table 2: Template for Reporting this compound's Effect on Human Mast Cell Degranulation
| This compound Concentration | Agonist | % Inhibition of β-Hexosaminidase Release (Mean ± SD) | IC50 |
| 0 µM (Control) | Histamine (e.g., 10 µM) | 0 | |
| 1 nM | Histamine (e.g., 10 µM) | ||
| 10 nM | Histamine (e.g., 10 µM) | ||
| 100 nM | Histamine (e.g., 10 µM) | ||
| 1 µM | Histamine (e.g., 10 µM) | ||
| 10 µM | Histamine (e.g., 10 µM) |
Table 3: Template for Reporting this compound's Effect on Human Mast Cell Cytokine Release
| This compound Concentration | Agonist | % Inhibition of IL-8 Release (Mean ± SD) | IC50 |
| 0 µM (Control) | Histamine (e.g., 10 µM) | 0 | |
| 1 nM | Histamine (e.g., 10 µM) | ||
| 10 nM | Histamine (e.g., 10 µM) | ||
| 100 nM | Histamine (e.g., 10 µM) | ||
| 1 µM | Histamine (e.g., 10 µM) | ||
| 10 µM | Histamine (e.g., 10 µM) |
Table 4: Template for Reporting this compound's Effect on Human Mast Cell Chemotaxis
| This compound Concentration | Chemoattractant | % Inhibition of Migration (Mean ± SD) | IC50 |
| 0 µM (Control) | Histamine (e.g., 1 µM) | 0 | |
| 1 nM | Histamine (e.g., 1 µM) | ||
| 10 nM | Histamine (e.g., 1 µM) | ||
| 100 nM | Histamine (e.g., 1 µM) | ||
| 1 µM | Histamine (e.g., 1 µM) | ||
| 10 µM | Histamine (e.g., 1 µM) |
Mandatory Visualizations
Caption: Histamine H4 Receptor Signaling Pathway in Human Mast Cells.
References
- 1. [PDF] Pharmacology and Clinical Activity of this compound, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 2. remedypublications.com [remedypublications.com]
- 3. This compound | 952494-46-1 | Benchchem [benchchem.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Administration of Toreforant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical administration of Toreforant, a selective histamine H4 receptor (H4R) antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies by summarizing known administration routes, vehicles, and relevant experimental procedures based on available literature.
Data Presentation: Administration Routes and Vehicles
The following tables summarize the quantitative data regarding the administration of this compound in various preclinical animal models.
Table 1: Oral Administration of this compound in Preclinical Models
| Animal Model | Vehicle | Dosage Range | Study Type | Reference |
| Mouse | 20% Hydroxypropyl-β-cyclodextrin | 2 - 100 mg/kg | Asthma, Arthritis, Pruritus | [1] |
| Rat | Water | 10 - 100 mg/kg/day | Repeat-dose toxicity | [2] |
| Monkey | Water | 10 - 100 mg/kg/day | Repeat-dose toxicity | [2] |
| Dog | Not Specified | 3, 10, or 100 mg/kg | Cardiovascular safety |
Table 2: Intravenous Administration of this compound in Preclinical Models
| Animal Model | Vehicle | Dosage | Study Type | Reference |
| Dog | Not explicitly stated* | 2.5 mg/kg | Cardiovascular safety | [2] |
*While the specific intravenous vehicle for this compound in dogs was not detailed in the reviewed literature, common and safe vehicles for intravenous administration in canine studies include saline, propylene glycol, polyethylene glycol 400, glycofurol, and hydroxypropyl-β-cyclodextrin.[3] Researchers should conduct appropriate vehicle safety and drug compatibility studies before selecting an intravenous formulation.
Experimental Protocols
Protocol 1: Preparation of 20% Hydroxypropyl-β-cyclodextrin (HPβCD) Vehicle for Oral Administration
Materials:
-
Hydroxypropyl-β-cyclodextrin (HPβCD) powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Sterile graduated cylinder
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of HPβCD powder. For a 20% (w/v) solution, 20 g of HPβCD is needed for every 100 mL of final solution volume.
-
Dissolution:
-
Measure approximately 80% of the final required volume of sterile water into a sterile beaker containing a sterile magnetic stir bar.
-
Place the beaker on a magnetic stir plate and begin stirring to create a vortex.
-
Slowly add the weighed HPβCD powder to the stirring water.
-
Continue stirring until the HPβCD is completely dissolved. Gentle heating (e.g., to 30-40°C) can be applied to facilitate dissolution, but the solution should be allowed to return to room temperature before final volume adjustment.
-
-
Volume Adjustment: Once the HPβCD is fully dissolved and the solution is at room temperature, transfer it to a sterile graduated cylinder. Add sterile water to reach the final desired volume.
-
Final Mixing: Transfer the solution back to the beaker and stir for an additional 10-15 minutes to ensure homogeneity.
-
Storage: Store the prepared 20% HPβCD solution in a sterile, airtight container at room temperature, protected from light.
Protocol 2: Oral Gavage Administration of this compound in Rodents (Rat)
Materials:
-
This compound formulation (e.g., dissolved/suspended in 20% HPβCD)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches for adult rats) with a rounded/bulb tip.
-
Syringe (volume appropriate for the calculated dose)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gently restrain the rat. One common method is to hold the rat over the back and shoulders, immobilizing the forelegs and head. Ensure the restraint is firm but does not impede breathing.
-
-
Dose Preparation:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Attach the gavage needle to the syringe and ensure there are no air bubbles.
-
-
Gavage Procedure:
-
Hold the rat in an upright position and gently extend its head back to straighten the path to the esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the back of the throat.
-
The rat should exhibit a swallowing reflex as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
Administer the formulation slowly and steadily.
-
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress (e.g., labored breathing, fluid from the nose) for at least 10-15 minutes.
-
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
This compound is a selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The H4R primarily couples to the Gαi/o subunit of the heterotrimeric G protein.
Experimental Workflow for Oral Administration in a Preclinical Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model following oral administration.
References
Measuring the In Vitro Immunomodulatory Effects of Toreforant on Cytokine Production
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toreforant (JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R) with a Ki of 8.4 nM for the human receptor.[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, and plays a crucial role in immune and inflammatory responses.[3][4] Antagonism of the H4R has been shown to be anti-inflammatory in various preclinical models.[2] Specifically, H4R antagonists can modulate the production of cytokines, key signaling molecules that orchestrate inflammatory responses. This application note provides detailed protocols for measuring the in vitro effects of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs), offering a framework for assessing its immunomodulatory potential.
Mechanism of Action: H4 Receptor Signaling
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of H4R by histamine initiates a cascade of intracellular events, including a decrease in cyclic AMP (cAMP), mobilization of intracellular calcium (Ca2+), and activation of the MAPK/ERK and PI3K signaling pathways. These pathways ultimately lead to the activation of transcription factors such as Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 6 (STAT6), which regulate the expression of various cytokine genes. By blocking the initial binding of histamine, this compound is expected to inhibit these downstream signaling events and consequently reduce the production of pro-inflammatory cytokines.
Experimental Protocols
To assess the effect of this compound on cytokine production, human PBMCs are a relevant in vitro model as they comprise a mixed population of immune cells, including T cells and monocytes, which express the H4 receptor.
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using a Ficoll-Paque density gradient.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque density separation medium
-
Phosphate Buffered Saline (PBS)
-
15 mL or 50 mL conical tubes
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the buffy coat) will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the buffy coat and transfer to a new conical tube.
-
Wash the isolated cells by adding PBS to fill the tube and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability analysis using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
Protocol 2: In Vitro Stimulation of PBMCs and Treatment with this compound
This protocol outlines the stimulation of PBMCs to induce cytokine production and the concurrent treatment with this compound.
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (stock solution in DMSO, serially diluted)
-
Stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
96-well cell culture plates
Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. For a vehicle control, add 50 µL of medium with the corresponding concentration of DMSO. IC50 values for this compound have been reported to be around 296 nM and 780 nM in whole blood assays, suggesting a starting concentration range of 10 nM to 10 µM for in vitro experiments.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for pre-treatment with this compound.
-
Prepare the stimulation cocktail. For T-cell specific cytokine release, a combination of plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) is effective. Alternatively, a non-specific stimulation with PMA (25-50 ng/mL) and Ionomycin (1 µg/mL) can be used to induce robust cytokine production.
-
Add 50 µL of the 4x concentrated stimulation cocktail to each well (final volume 200 µL). Include unstimulated control wells (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the target cytokines.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol 3: Cytokine Measurement using a Multiplex Bead-Based Immunoassay (e.g., Luminex)
Multiplex assays allow for the simultaneous quantification of multiple cytokines from a small volume of supernatant, providing a comprehensive profile of the immune response.
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)
-
Cell culture supernatants from Protocol 2
-
Assay-specific buffers and reagents (provided in the kit)
-
Luminex 100/200 or equivalent instrument
Procedure:
-
Follow the manufacturer's instructions for the specific multiplex kit.
-
Briefly, this involves preparing the antibody-coupled beads and adding them to a 96-well filter plate.
-
Add standards and thawed cell culture supernatants to the wells.
-
Incubate to allow cytokines to bind to the capture antibody-coated beads.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail, followed by incubation.
-
Wash the beads again.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads a final time and resuspend in sheath fluid.
-
Acquire the data on a Luminex instrument. The instrument will identify each bead by its spectral address and quantify the median fluorescence intensity (MFI) of the reporter molecule, which is proportional to the amount of bound cytokine.
-
Use the standard curve to calculate the concentration of each cytokine in the samples.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Th2 Cytokine Production in anti-CD3/CD28 Stimulated PBMCs (Hypothetical Data)
| Treatment | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Unstimulated Control | < 5 | < 10 | < 15 |
| Stimulated + Vehicle | 150 ± 15 | 350 ± 25 | 500 ± 40 |
| Stimulated + this compound (100 nM) | 110 ± 12 | 250 ± 20 | 380 ± 30 |
| Stimulated + this compound (1 µM) | 75 ± 8 | 150 ± 15 | 220 ± 18 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in PMA/Ionomycin Stimulated PBMCs (Hypothetical Data)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17A (pg/mL) |
| Unstimulated Control | < 10 | < 20 | < 5 |
| Stimulated + Vehicle | 1200 ± 110 | 2500 ± 200 | 80 ± 10 |
| Stimulated + this compound (100 nM) | 950 ± 90 | 2000 ± 150 | 60 ± 8 |
| Stimulated + this compound (1 µM) | 600 ± 55 | 1300 ± 110 | 45 ± 6 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the in vitro effects of this compound on cytokine production. By utilizing primary human immune cells and multiplex analysis, researchers can gain valuable insights into the immunomodulatory properties of this H4 receptor antagonist. The expected outcome is a dose-dependent reduction in the secretion of pro-inflammatory cytokines, particularly those associated with Th2-mediated inflammation, thereby providing a quantitative measure of this compound's therapeutic potential.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Role of the Histamine H4 Receptor in Pruritus Models Using Toreforant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) has emerged as a significant target in the study and treatment of pruritus (itch), a prevalent symptom in various dermatological conditions such as atopic dermatitis.[1][2] Unlike the histamine H1 receptor (H1R), which is the target of classical antihistamines, the H4R is primarily expressed on hematopoietic cells, including mast cells and eosinophils, as well as on sensory neurons, implicating it in both inflammatory and sensory aspects of itch.[3][4] Toreforant (JNJ-38518168) is a potent and selective H4R antagonist that can be utilized as a tool to investigate the receptor's role in pruritus.[3] These application notes provide detailed protocols for using this compound in established mouse models of pruritus and summarize key in vitro and in vivo data to guide experimental design. A critical consideration highlighted by preclinical studies is that the anti-pruritic efficacy of this compound in mice appears to be dependent on its ability to penetrate the central nervous system (CNS).
Data Presentation
In Vitro Pharmacology of this compound
This compound demonstrates high affinity and selectivity for the human H4 receptor. However, its affinity for the mouse H4 receptor is considerably lower, a crucial factor for researchers to consider when designing and interpreting preclinical studies in murine models.
Table 1: this compound Binding Affinity (Ki) at Histamine H4 Receptors
| Species | Receptor | Ki (nM) |
|---|---|---|
| Human | H4R | 8.4 ± 2.2 |
| Mouse | H4R | 307 ± 42 |
| Rat | H4R | 9.3 ± 3.2 |
| Monkey | H4R | 10.6 |
| Dog | H4R | 680 ± 138 |
| Guinea Pig | H4R | 5.6 |
Data sourced from Thurmond RL, et al., 2017.
In Vivo Efficacy of this compound in an Acute Pruritus Model
Preclinical evaluation in a compound 48/80-induced scratching model revealed that this compound was not effective in wild-type mice. However, in P-glycoprotein-deficient (Mdr-1a/1b knockout) mice, which exhibit increased CNS penetration of this compound, a significant reduction in scratching behavior was observed. This suggests that the anti-pruritic activity of this compound is centrally mediated. For comparison, data for JNJ 28307474, another H4R antagonist known to be effective in this model, is included.
Table 2: Effect of this compound on Compound 48/80-Induced Scratching Bouts in Mice
| Mouse Strain | Treatment (50 mg/kg, p.o.) | Mean Scratching Bouts (over 20 min) |
|---|---|---|
| Wild-Type (FVB/N) | Vehicle | ~175 |
| Wild-Type (FVB/N) | This compound | ~175 |
| Wild-Type (FVB/N) | JNJ 28307474 | ~50*** |
| P-glycoprotein KO | Vehicle | ~150 |
| P-glycoprotein KO | This compound | ~75* |
Data are estimated from the graphical representation in Thurmond RL, et al., 2017. P-values represent a significant difference from the vehicle-treated group (p<0.05, **p<0.001).
Signaling Pathways and Experimental Workflows
H4R Signaling Pathway in Pruritus
Activation of the H4R on sensory neurons by histamine is coupled to G-proteins, likely of the Gi/o family, which in turn activates Phospholipase C (PLC). PLC activation leads to a signaling cascade that results in the opening of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, causing an influx of calcium ions, neuronal depolarization, and the transmission of the itch signal.
Caption: H4R activation by histamine leads to a G-protein-mediated activation of PLC and subsequent opening of the TRPV1 channel.
Experimental Workflow for In Vivo Evaluation of this compound
A typical workflow for assessing the anti-pruritic efficacy of an H4R antagonist like this compound involves several key stages, from animal preparation to data analysis.
Caption: A generalized workflow for assessing the anti-pruritic effects of this compound in mouse models.
Experimental Protocols
Protocol 1: Histamine-Induced Acute Pruritus Model
This model is used to evaluate the efficacy of a compound against histamine-mediated itch.
Materials:
-
Male ICR or Balb/c mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 20% Captisol)
-
Histamine dihydrochloride solution (e.g., 100 µg in 50 µL saline)
-
Observation chambers
-
Video recording equipment
-
Insulin syringes with 30G needles
Animal Preparation:
-
House mice in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week to acclimatize.
-
24 hours prior to the experiment, gently shave a small area (~2x2 cm) on the rostral back/nape of the neck of each mouse to facilitate intradermal (i.d.) injection and observation.
Procedure:
-
On the day of the experiment, place mice individually into observation chambers and allow them to habituate for at least 30-60 minutes.
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, p.o.). A typical dose for H4R antagonists is in the range of 10-100 mg/kg.
-
Allow for a pretreatment period of 60 minutes for oral administration.
-
Following the pretreatment period, briefly restrain each mouse and administer an i.d. injection of histamine solution (e.g., 100 µg/50 µL) into the shaved area.
-
Immediately return the mouse to its observation chamber and start video recording.
Data Analysis:
-
Record the number of scratching bouts directed at the injection site for a period of 30 minutes post-injection. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Compare the mean number of scratching bouts between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Compound 48/80-Induced Acute Pruritus Model
This model assesses itch induced by a mast cell degranulator.
Materials:
-
Male ICR mice (8-10 weeks old) or P-glycoprotein-deficient mice (and corresponding wild-type controls)
-
This compound
-
Vehicle
-
Compound 48/80 solution (e.g., 100 µg in 20-50 µL saline)
-
All other materials as listed in Protocol 1.
Animal Preparation:
-
Follow the same acclimatization and shaving procedures as in Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1 for habituation and this compound/vehicle administration.
-
Following the pretreatment period, administer an i.d. injection of Compound 48/80 solution into the shaved area.
-
Immediately return the mouse to its observation chamber and start video recording for 20-30 minutes.
Data Analysis:
-
Quantify and analyze the scratching bouts as described in Protocol 1.
Protocol 3: 2,4-Dinitrofluorobenzene (DNFB)-Induced Chronic Pruritus Model
This model mimics features of atopic dermatitis, including chronic itch and skin inflammation.
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 mixture)
-
All other materials as listed in Protocol 1.
Procedure:
Sensitization Phase:
-
On Day 0, sensitize the mice by applying a solution of 0.5% DNFB in acetone/olive oil to a shaved area on the abdomen.
Challenge Phase:
-
Five days after sensitization (Day 5), begin the challenge phase. Apply a lower concentration of DNFB (e.g., 0.2%) to a different shaved site, typically the rostral back or ears.
-
Repeat the challenge every 2-3 days for several weeks to establish a chronic inflammatory and pruritic state.
-
This compound or vehicle can be administered daily (e.g., p.o.) starting from the first challenge or after the chronic state is established, depending on the study design (prophylactic vs. therapeutic).
Data Analysis:
-
Spontaneous scratching behavior can be recorded for a set period (e.g., 30-60 minutes) at various time points after the challenge.
-
Dermatitis severity can be scored based on clinical signs (erythema, edema, excoriation, dryness).
-
At the end of the study, skin tissue can be collected for histological analysis (e.g., measurement of epidermal thickness, infiltration of inflammatory cells).
-
Compare scratching counts and dermatitis scores between this compound- and vehicle-treated groups over time.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the H4R in pruritus. The provided protocols for acute and chronic itch models in mice offer a framework for these studies. However, researchers must consider this compound's lower affinity for the murine H4R and its limited CNS penetration, which appears to be a critical factor for its anti-pruritic activity in this species. Studies utilizing P-glycoprotein-deficient mice or alternative animal models may be necessary to fully elucidate the therapeutic potential of H4R antagonism in treating pruritus.
References
- 1. scispace.com [scispace.com]
- 2. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Effects of histamine H1 receptor antagonists on compound 48/80-induced scratching behavior in mice [ouci.dntb.gov.ua]
Application Note: High-Throughput Quantification of Toreforant in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Toreforant in human plasma. This compound is a potent and selective histamine H4 receptor antagonist that has been evaluated in clinical trials for inflammatory conditions.[1][2][3][4] A validated, specific, and sensitive LC-MS/MS method is essential for pharmacokinetic and pharmacodynamic assessments in these studies.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with typical method performance characteristics. The described method is suitable for high-throughput analysis in a drug development setting.
Introduction
This compound (JNJ-38518168) is a small molecule antagonist of the histamine H4 receptor, a key target in the modulation of inflammatory responses. To characterize the pharmacokinetic profile of this compound, a reliable and validated bioanalytical method for its quantification in biological matrices such as plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity, specificity, and a wide dynamic range, making it the gold standard for the quantification of drugs and their metabolites in complex biological fluids. This application note presents a representative LC-MS/MS method for the determination of this compound concentration in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with a TurboIonSpray or similar electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
96-well plate shaker and autosampler
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Vortex plasma samples to ensure homogeneity.
-
To a 96-well plate, add 50 µL of human plasma.
-
Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Seal and vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Seal the plate and vortex for 1 minute.
-
The plate is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Value |
| HPLC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 90 |
| 3.50 | 90 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry
A tandem mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound-d4 (IS) | TBD | TBD | TBD | TBD | TBD | TBD |
Note: Specific m/z transitions and compound-dependent parameters for this compound and its internal standard would need to be optimized.
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation would assess the following parameters:
Linearity and Range
The method should demonstrate linearity over a specified concentration range.
Table 3: Representative Linearity and Range
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighted regression |
| Correlation Coefficient (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
Precision and Accuracy
The precision and accuracy are evaluated at multiple quality control (QC) levels.
Table 4: Representative Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85 - 115 | <15 | 85 - 115 |
| Low QC | 3 | <15 | 85 - 115 | <15 | 85 - 115 |
| Mid QC | 100 | <15 | 85 - 115 | <15 | 85 - 115 |
| High QC | 800 | <15 | 85 - 115 | <15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard from the plasma matrix, as well as the ion suppression or enhancement due to the matrix, should be evaluated.
Table 5: Representative Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
| This compound-d4 (IS) | > 85 | 90 - 110 |
Stability
The stability of this compound in plasma should be assessed under various conditions to ensure the integrity of the samples during handling and storage.
Table 6: Representative Stability Data
| Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 4 hours | 85 - 115 |
| Autosampler (4°C) | 24 hours | 85 - 115 |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 90 days | 85 - 115 |
Conclusion
This application note provides a representative, detailed protocol for a high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, specificity, and a wide dynamic range. The described workflow is well-suited for supporting pharmacokinetic studies in the clinical development of this compound. While a validated LC-MS/MS method for this compound has been used in clinical studies, the specific details of the protocol are not publicly available. The parameters presented here are based on standard practices for small molecule bioanalysis and should be fully optimized and validated before implementation.
References
- 1. remedypublications.com [remedypublications.com]
- 2. remedypublications.com [remedypublications.com]
- 3. [PDF] Pharmacology and Clinical Activity of this compound, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. Pharmacology and Clinical Activity of this compound , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Toreforant and hERG Channel Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of toreforant on hERG (human Ether-à-go-go-Related Gene) channel activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what is its known off-target effect on the hERG channel?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] However, preclinical studies have identified an off-target effect where this compound directly inhibits the potassium (K+) current mediated by the hERG channel.[1] This inhibition can lead to a prolongation of the QT interval in the electrocardiogram, a known risk factor for cardiac arrhythmias.[1][2]
Q2: What is the potency of this compound in inhibiting the hERG channel?
A2: In preclinical safety studies using whole-cell voltage clamp techniques on HEK293 cells stably expressing the hERG channel, this compound was found to inhibit the hERG-mediated potassium current with an IC50 of 1.5 µM.
Q3: What are the in-vivo consequences of this compound's effect on the hERG channel?
A3: The inhibition of the hERG channel by this compound has been shown to cause QT prolongation in vivo. Specifically, studies in dogs demonstrated an 18% increase in the QT interval at a plasma concentration of 7.7 µM following intravenous administration. Additionally, this compound prolonged the action potential duration (APD90) in rabbit Purkinje fibers at a concentration of 10 µM.
Q4: Is there evidence of an indirect or signaling pathway-mediated effect of this compound on hERG channels?
A4: Current evidence suggests a direct blockade of the hERG channel by this compound. The primary mechanism for drug-induced QT prolongation is the direct inhibition of the IKr current, which is conducted by hERG channels. There is no information in the provided search results to suggest the involvement of an indirect signaling pathway in the off-target effect of this compound on hERG channels.
Troubleshooting Guide
Problem: Inconsistent IC50 values for this compound's hERG inhibition in our patch-clamp experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Voltage Protocol | Ensure the voltage protocol is appropriate for activating and measuring hERG currents. A recommended protocol involves a holding potential of -80 mV, a depolarization step to +60 mV to activate the channels, followed by a repolarization step to -50 mV to measure the tail current. |
| Inaccurate Drug Concentration | Verify the dilution series of this compound. This compound should be diluted from a stock solution (e.g., 10 mM in DMSO) into the external recording solution on the day of the experiment. |
| Cell Line Instability | Confirm the stable expression and health of the hERG-transfected HEK293 cells. Passage number and cell culture conditions can affect channel expression and function. |
| Temperature Fluctuations | Maintain a consistent recording temperature. The published experiments were conducted at room temperature (22-24°C). Temperature can significantly affect ion channel kinetics. |
| Solution Composition | Double-check the composition and pH of both the internal and external recording solutions to ensure they match the established protocols. |
Problem: Observing a smaller than expected effect of this compound on action potential duration in isolated cardiomyocytes.
| Possible Cause | Troubleshooting Step |
| Species Differences | Be aware of potential species differences in ion channel expression and sensitivity. The reported prolongation of APD90 was in rabbit Purkinje fibers. |
| Compensatory Ion Currents | Consider the influence of other ion channels in the cardiomyocyte preparation that might be compensating for the hERG block and masking the full effect of this compound. |
| Drug Penetration in Tissue | Ensure adequate perfusion and incubation time for the this compound to penetrate the tissue preparation and reach the cardiomyocytes. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the off-target effects of this compound on hERG channel activity and its physiological consequences.
| Parameter | Value | Species/System | Reference |
| hERG IC50 | 1.5 µM | hERG-transfected HEK293 cells | |
| Action Potential Duration (APD90) Prolongation | Observed at 10 µM | Rabbit Purkinje fibers | |
| QT Interval Increase (Intravenous) | 18% increase at 7.7 µM plasma level | Dog | |
| QT Interval Increase (Oral) | 18% increase in 1 of 4 dogs at 7 µM plasma level | Dog |
Experimental Protocols
Detailed Methodology for Whole-Cell Voltage Clamp hERG Assay
This protocol is based on the methodology used in the preclinical safety assessment of this compound.
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Cell Line: HEK293 cells stably expressing the human ether-à-go-go-related gene (hERG).
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Cell Culture: Cells are plated at a low density on glass coverslips 24-72 hours prior to recording.
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Recording Technique: Whole-cell patch-clamp.
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External (Extracellular) Solution:
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137 mM NaCl
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4 mM KCl
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1.8 mM CaCl₂
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1 mM MgCl₂
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10 mM HEPES
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5 mM Glucose
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pH adjusted to 7.4 with NaOH
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Osmolarity: ~306 mOsm
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Internal (Pipette) Solution:
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120 mM KCl
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2 mM MgCl₂
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10 mM HEPES
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5 mM EGTA
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4 mM Mg-ATP
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pH adjusted to 7.3-7.4 with KOH
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Osmolarity: ~290 mOsm
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Pipette Resistance: 2-4 MΩ.
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Recording Temperature: Room temperature (22-24°C).
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Voltage Clamp Protocol:
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Holding potential: -80 mV.
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A 500 ms step to -50 mV is used to establish a baseline for tail current measurement.
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A 2-second depolarizing step to +60 mV to activate the hERG channels.
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A 6-second repolarizing step to -50 mV to remove inactivation and record the deactivating tail current.
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The entire voltage protocol is repeated every 15 seconds.
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Drug Application: this compound is prepared from a 10 mM stock solution in DMSO and diluted into the external solution to the desired final concentrations. The solution is applied to the cells using a fast-step perfusion system.
Visualizations
References
Addressing Toreforant's poor central nervous system penetration in studies
Technical Support Center: Toreforant CNS Penetration
Welcome to the technical support center for researchers utilizing this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's characteristically poor central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JNJ-38518168) is a potent and selective antagonist of the histamine H4 receptor (H4R)[1][2]. It has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis, psoriasis, and asthma[3][4][5]. While it is a selective H4R antagonist, it does exhibit weak affinity for the histamine H3 receptor. The H4 receptor is primarily involved in inflammatory responses.
Q2: My in vivo experiments are not producing the expected CNS effects. Is this related to the compound's properties?
A2: Yes, this is the expected outcome. This compound is known for its poor penetration across the blood-brain barrier (BBB). Preclinical studies in rodents have shown that drug-derived radioactivity was not quantifiable in the cerebrum, cerebellum, or medulla after oral administration. This lack of CNS exposure is the primary reason for its inability to produce effects in models of neuropathic pain and histamine-induced scratching, which are thought to require central receptor engagement.
Q3: What is the specific mechanism limiting this compound's CNS penetration?
A3: this compound is a strong substrate for the P-glycoprotein (P-gp, also known as MDR1) efflux transporter. P-gp is a key component of the blood-brain barrier and actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby severely limiting their CNS accumulation. In vitro permeability assays using Caco-2 and MDR1-transfected MDCK cell monolayers confirmed that P-gp inhibition markedly increases this compound's transport.
Q4: Is there quantitative data available on this compound's brain exposure?
A4: Yes, studies in mice have directly compared brain concentrations in wild-type mice versus P-glycoprotein-deficient mice, providing clear evidence of its efflux. The available data is summarized below.
Table 1: this compound Brain Concentration in Wild-Type vs. P-gp Deficient Mice
| Mouse Strain | Brain Concentration (µM) | Plasma Concentration | Key Finding | Reference |
| Wild-Type | 0.7 ± 0.1 | Similar to P-gp deficient | Low brain exposure | |
| P-glycoprotein-deficient | 12 ± 1 | Similar to wild-type | ~17-fold higher brain exposure |
Q5: Are there alternative H4R antagonists with better CNS penetration?
A5: Yes. For comparative studies requiring a CNS-penetrant H4R antagonist, JNJ 39758979 has been used in preclinical models. Unlike this compound, JNJ 39758979 crosses the blood-brain barrier and has shown efficacy in rat models of neuropathic pain. Another compound, JNJ 28307474, also demonstrates CNS activity and was effective in a mouse model of pruritus where this compound was not.
Troubleshooting Guide
This guide provides structured advice for researchers encountering issues related to this compound's CNS activity during their experiments.
Problem 1: No observable behavioral or CNS-related phenotype after systemic administration of this compound in rodents.
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Cause: This is the expected outcome due to this compound's inability to cross the blood-brain barrier in significant concentrations. The compound is actively removed from the CNS by the P-gp efflux pump.
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Troubleshooting Steps:
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Confirm Peripheral Target Engagement: Before concluding the experiment, verify that this compound is active at peripheral targets. A pharmacodynamic assay, such as the ex vivo histamine-induced eosinophil shape change assay, can confirm systemic target engagement. This ensures the lack of CNS effect is due to poor penetration, not compound inactivity.
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Use a Positive Control: Include a CNS-penetrant H4R antagonist (e.g., JNJ 39758979) or a compound known to elicit the desired CNS effect as a positive control in your experimental design. This will validate the experimental model itself.
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Consider P-gp Inhibition (Advanced): For mechanistic studies to prove that P-gp is the limiting factor, consider co-administration of a potent P-gp inhibitor like GF120918. Caution: This is not a simple experiment and can lead to widespread changes in the pharmacokinetics of this compound and other substances. It should only be used to mechanistically validate the role of P-gp, not as a standard protocol.
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Direct CNS Administration (Advanced): For target validation studies within the CNS, direct administration methods like intracerebroventricular (ICV) or intrastriatal injection can be employed to bypass the blood-brain barrier entirely.
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Problem 2: How can I experimentally verify poor CNS penetration in my own lab?
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Cause: You need to quantify the brain-to-plasma concentration ratio of this compound.
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Troubleshooting Steps & Protocol:
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Implement a pharmacokinetic study to determine the unbound brain-to-plasma partition coefficient (Kp,uu), which is the gold standard for assessing CNS penetration. A simplified workflow is outlined below. For a full determination of Kp,uu, additional measurements of plasma protein binding (fu,plasma) and brain tissue binding (fu,brain) are required.
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Diagram 1: Experimental Workflow for Assessing CNS Penetration
Caption: Workflow for a rodent pharmacokinetic study to determine the Kp.
Methodologies and Pathways
Experimental Protocol: Rodent Pharmacokinetic Study for CNS Penetration
Objective: To determine the total brain (C_brain) and plasma (C_plasma) concentrations of this compound following systemic administration in mice or rats to calculate the brain-to-plasma ratio (Kp).
Materials:
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This compound
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Vehicle suitable for administration (e.g., 0.5% methylcellulose)
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Male Sprague-Dawley rats (or C57BL/6 mice)
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Dosing syringes (oral gavage or IV)
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Blood collection tubes (e.g., K2-EDTA)
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Surgical tools for brain extraction
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Homogenizer
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Centrifuge
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LC-MS/MS system
Procedure:
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Dosing: Administer a single dose of this compound to animals (e.g., 10 mg/kg, p.o.). Include a vehicle-treated control group.
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Sample Collection: At a predetermined time point (e.g., 2 hours post-dose, corresponding to suspected Tmax), anesthetize the animals.
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Collect blood via cardiac puncture into EDTA tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C.
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Perfuse the animal transcardially with ice-cold saline to remove blood from the brain.
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Carefully dissect the whole brain, rinse with cold saline, blot dry, record the weight, and flash-freeze in liquid nitrogen. Store at -80°C.
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Sample Preparation:
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Brain: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline).
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Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to both plasma and brain homogenate samples. Vortex and centrifuge to pellet proteins.
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Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
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Calculation:
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Calculate C_plasma (ng/mL).
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Calculate C_brain (ng/g of tissue).
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Determine the brain-to-plasma ratio: Kp = C_brain / C_plasma . A low Kp value (typically < 0.1) indicates poor CNS penetration.
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Diagram 2: this compound's Interaction with the Blood-Brain Barrier
Caption: P-gp mediated efflux of this compound at the blood-brain barrier.
Diagram 3: Troubleshooting Logic for Unexpected In Vivo Results
References
- 1. remedypublications.com [remedypublications.com]
- 2. remedypublications.com [remedypublications.com]
- 3. This compound, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and Safety of this compound, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Species-specific differences in Toreforant's affinity for the H4 receptor
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding species-specific differences in Toreforant's affinity for the histamine H4 receptor (H4R). It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in relation to the H4 receptor?
A1: this compound (also known as JNJ-39758979) is a potent and selective antagonist of the histamine H4 receptor.[1][2][3] The H4 receptor is primarily expressed on cells of the immune system, including mast cells and eosinophils, and is involved in inflammatory responses and pruritus (itching).[4][5] By blocking the H4 receptor, this compound is investigated for its potential therapeutic effects in inflammatory and immune-related disorders such as atopic dermatitis, rheumatoid arthritis, and asthma.
Q2: Why is understanding the species-specific affinity of this compound for the H4 receptor critical?
Q3: How does this compound's affinity for the H4 receptor vary across different species?
A3: this compound exhibits notable differences in its binding affinity (Ki) for the H4 receptor across various species. It shows high affinity for the human, mouse, and monkey H4 receptors. In contrast, its affinity is moderate for the rat and guinea pig receptors and significantly lower for the dog H4 receptor. This highlights the importance of selecting appropriate species for preclinical studies. For a detailed comparison, please refer to Table 1.
Data Presentation
Table 1: Species-Specific Binding Affinities of this compound (JNJ-39758979) for the Histamine H4 Receptor
| Species | Binding Affinity (Ki, nM) | Functional Activity (pA2) | Reference |
| Human | 12.5 | 7.9 | |
| Mouse | 5.3 | 8.3 | |
| Monkey | 25 | 7.5 | |
| Rat | 188 | 7.2 | |
| Guinea Pig | 306 | N/A | |
| Dog | ≥10,000 | N/A |
Note: Data is for JNJ-39758979, the research compound name for this compound. Ki is the inhibitory constant, a measure of binding affinity; a lower Ki indicates higher affinity. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, a measure of functional antagonism.
Experimental Protocols & Troubleshooting
Radioligand Binding Assay Protocol (Competitive)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like this compound for the H4 receptor using a competitive radioligand binding assay.
Materials:
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Cell membranes prepared from cells stably expressing the H4 receptor of the desired species.
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Radioligand (e.g., [³H]-Histamine).
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Test compound (this compound).
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Non-specific binding control (a high concentration of a known H4R ligand).
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96-well plates, filter mats (e.g., GF/C), and a cell harvester.
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Scintillation fluid and a liquid scintillation counter.
Methodology:
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Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.
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Assay Setup: In a 96-well plate, add the following to each well in triplicate:
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Total Binding: Assay buffer, radioligand, and cell membrane suspension.
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Non-specific Binding (NSB): Non-specific binding control, radioligand, and cell membrane suspension.
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Competitive Binding: Serial dilutions of this compound, radioligand, and cell membrane suspension.
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.
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Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
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Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
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Data Analysis:
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Calculate Specific Binding = Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Troubleshooting Guide
Q: My specific binding is very low (< 50% of total binding). What are the possible causes?
A: Low specific binding can compromise the quality of your data. Consider the following potential issues and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Receptor | Ensure membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Test a known H4R agonist/antagonist as a positive control. |
| Insufficient Receptor Density | Increase the amount of membrane protein per well. If using a cell line, verify the expression level of the H4 receptor. |
| Radioligand Degradation | Use a fresh aliquot of radioligand. Verify its purity and specific activity. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). |
Q: I am observing high non-specific binding (NSB). How can I reduce it?
A: High NSB can mask the specific binding signal and reduce the assay window. The following diagram outlines a logical approach to troubleshooting this issue.
References
Potential for QT prolongation with high doses of Toreforant in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for QT prolongation with high doses of the H4 receptor antagonist, Toreforant, observed in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding high doses of this compound in vivo?
A1: Preclinical and Phase 1 clinical studies have indicated a potential for dose-dependent prolongation of the QT interval with this compound. This effect is a critical safety consideration in drug development due to its association with an increased risk of cardiac arrhythmias.
Q2: What is the proposed mechanism for this compound-induced QT prolongation?
A2: The observed QT prolongation is attributed to the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[1][2] Inhibition of this channel delays cardiac repolarization, leading to a prolongation of the action potential and, consequently, the QT interval on an electrocardiogram (ECG).
Q3: Has this compound shown activity at the hERG channel in vitro?
A3: Yes, in vitro studies using whole-cell voltage clamp techniques on hERG-transfected HEK293 cells demonstrated that this compound inhibits the hERG-mediated potassium current with an IC50 of 1.5 µM.[1]
Q4: What were the findings from preclinical in vivo studies on QT prolongation?
A4: Preclinical studies in dogs showed that this compound increased the heart rate-corrected QT interval.[1] Additionally, in vitro studies on rabbit Purkinje fibers showed that this compound prolonged the action potential duration at a concentration of 10 µM.[1]
Q5: What were the observations in human clinical trials?
A5: In Phase 1 clinical studies, dose-dependent effects on the corrected QT interval (QTcF) were observed at doses of 100 mg and 300 mg once daily in male subjects. While an increase in QTcF was noted, no subject experienced an increase greater than 60 msec from baseline or an absolute QTcF of over 450 msec. Importantly, no arrhythmias were reported during 24-hour telemetry monitoring.
Troubleshooting Guides
Issue: Unexpectedly high variability in QT interval measurements in animal studies.
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Possible Cause 1: Improper heart rate correction. The QT interval is inversely related to heart rate. Different correction formulas (e.g., Bazett's, Fridericia's) can yield different results, especially at high or variable heart rates.
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Troubleshooting Step: Ensure a consistent and appropriate heart rate correction formula is used for the animal model. For conscious, freely moving animals, telemetry data should be carefully analyzed to account for heart rate variability.
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Possible Cause 2: Anesthesia effects. Anesthetics can have independent effects on cardiac ion channels and autonomic tone, influencing the QT interval.
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Troubleshooting Step: If using an anesthetized model, select an anesthetic with minimal known effects on cardiac repolarization. Alternatively, conduct studies in conscious, instrumented animals to avoid confounding anesthetic effects.
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Possible Cause 3: Electrolyte imbalances. Fluctuations in potassium, calcium, or magnesium levels can significantly impact the QT interval.
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Troubleshooting Step: Monitor and maintain normal electrolyte levels in the study animals.
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Issue: Discrepancy between in vitro hERG potency and in vivo QT effect.
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Possible Cause 1: Pharmacokinetics and metabolism. The concentration of this compound reaching the cardiac tissue in vivo may differ from the concentrations used in in vitro assays due to absorption, distribution, metabolism, and excretion (ADME) properties.
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Troubleshooting Step: Conduct pharmacokinetic studies to determine the plasma and potentially cardiac tissue concentrations of this compound at the doses tested in vivo. Compare these concentrations to the in vitro IC50 value.
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Possible Cause 2: Protein binding. High plasma protein binding can reduce the free concentration of the drug available to interact with the hERG channel.
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Troubleshooting Step: Determine the plasma protein binding of this compound and use the unbound concentration for a more accurate comparison with in vitro data.
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Possible Cause 3: Effects on other ion channels. this compound may have effects on other cardiac ion channels (e.g., calcium or late sodium channels) that could either mitigate or exacerbate the effects of hERG inhibition on the overall QT interval.
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Troubleshooting Step: Profile this compound against a broader panel of cardiac ion channels to identify any multi-channel effects.
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Data Summary
Table 1: In Vitro and Preclinical In Vivo Data for this compound
| Parameter | Species/System | Method | Result | Reference |
| hERG Inhibition (IC50) | Human (HEK293 cells) | Whole-cell voltage clamp | 1.5 µM | |
| Action Potential Duration | Rabbit Purkinje Fibers | In vitro recording | Prolonged at 10 µM | |
| QT Interval | Dog | In vivo ECG | Increased (Bazett's correction) |
Table 2: Phase 1 Human Clinical Trial Data for this compound (Male Subjects)
| Dose | Parameter | Observation | Reference |
| 100 mg (once daily) | QTcF Increase (30-60 msec from baseline) | 29% of subjects (2 out of 7) | |
| 300 mg (once daily) | QTcF Increase (30-60 msec from baseline) | 43% of subjects (3 out of 7) | |
| Placebo | QTcF Increase (30-60 msec from baseline) | 7% of subjects (1 out of 14) | |
| All Doses | Maximum QTcF Increase from Baseline | < 60 msec | |
| All Doses | Maximum Absolute QTcF | < 450 msec | |
| All Doses | Arrhythmias (24-hour telemetry) | None reported |
Experimental Protocols
hERG Channel Assay (Whole-Cell Voltage Clamp)
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Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG potassium channel.
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Technique: Whole-cell patch-clamp electrophysiology.
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Procedure:
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Cells are cultured to an appropriate confluency and then isolated for recording.
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A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
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The membrane patch is then ruptured to allow for electrical access to the cell's interior (whole-cell configuration).
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The membrane potential is clamped at a holding potential (e.g., -80 mV).
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A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
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This compound is perfused at various concentrations, and the inhibition of the hERG tail current is measured.
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The concentration-response data is fitted to a logistic equation to determine the IC50 value.
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In Vivo QT Assessment in Dogs
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Animal Model: Beagle dogs, a commonly used non-rodent species for cardiovascular safety assessment.
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Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, heart rate, and other cardiovascular parameters in a conscious, unrestrained state.
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Procedure:
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Animals are allowed a recovery period after surgery.
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A baseline recording period is established to determine normal QT and heart rate values.
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This compound is administered orally at escalating doses.
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ECG data is continuously recorded for a specified period post-dosing (e.g., 24 hours).
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The QT interval is measured from the ECG recordings.
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The measured QT interval is corrected for heart rate using a validated formula (e.g., Bazett's: QTc = QT / √RR).
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The change in QTc from baseline is calculated for each dose level.
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Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for assessing cardiac repolarization effects.
Caption: Troubleshooting logic for in vivo QT variability.
References
Technical Support Center: Interpreting Negative Toreforant Psoriasis Trial Results
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a structured approach to understanding the negative clinical trial results of Toreforant, a selective histamine H4 receptor (H4R) antagonist, in the treatment of moderate-to-severe plaque psoriasis. The information is presented to aid in experimental troubleshooting and future research design.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for testing this compound (an H4R antagonist) in psoriasis?
A1: The rationale was based on several preclinical and biological observations:
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Histamine in Psoriasis Plaques: Histamine levels are reportedly elevated in psoriatic plaques.[1]
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H4R Expression on Immune Cells: The histamine H4 receptor (H4R) is expressed on key immune cells involved in psoriasis pathogenesis, including T-cells and plasmacytoid dendritic cells (pDCs).[1] High H4R expression has been noted on pDCs in the skin and blood of psoriasis patients.[1]
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Modulation of the IL-17 Axis: Preclinical evidence suggested that H4R could modulate the interleukin-17 (IL-17) pathway, which is a critical driver of psoriasis.[1][2]
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Immune Cell Chemotaxis: H4R is involved in the chemotaxis (attraction) of various immune cells, and its stimulation can up-regulate the production of pro-inflammatory cytokines.
This evidence suggested that blocking H4R with this compound could interrupt the inflammatory cascade in psoriasis.
Q2: What was the primary outcome of the Phase 2 clinical trial for this compound in psoriasis?
A2: The Phase 2 trial did not meet its predefined success criterion . Although this compound's efficacy at 30 mg and 60 mg doses was numerically greater than placebo, the difference was not statistically significant enough to meet the study's primary endpoint. The development of this compound for psoriasis was subsequently discontinued.
Q3: What were the specific efficacy endpoints and results?
A3: The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12. The major secondary endpoint was the proportion of patients achieving an Investigator’s Global Assessment (IGA) score of 0 (cleared) or 1 (minimal).
The study used Bayesian analysis. The predefined success criterion was a 97.5% posterior probability of the drug being superior to placebo.
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The 30 mg dose achieved a 97.4% posterior probability, narrowly missing the target.
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The 60 mg dose achieved a 90.3% posterior probability.
Results for the IGA 0/1 endpoint were similar.
Troubleshooting & Analysis of Negative Results
This section explores potential reasons for the trial's failure, providing a logical framework for researchers encountering similar challenges.
Q4: My compound targets a plausible inflammatory pathway but failed in a psoriasis trial. What are the potential points of failure?
A4: When a biologically plausible drug fails to show sufficient efficacy, the issue can typically be traced to one or more points in the therapeutic pathway: target, mechanism, or measurement. The following workflow can help troubleshoot the results.
Q5: How do these troubleshooting points apply to the this compound trial?
A5:
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Target Validity: While preclinical data were promising, the clinical result suggests that H4R antagonism, by itself, may not be a potent enough mechanism to significantly resolve moderate-to-severe plaque psoriasis. Psoriasis is driven by multiple redundant and powerful immune pathways (e.g., TNF-α, IL-23, IL-17), and blocking a single, potentially more modulatory pathway like H4R may be insufficient.
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Target Engagement: Pharmacodynamic data from other this compound studies and related compounds showed evidence of in-vivo H4R inhibition. For instance, a predecessor compound, JNJ-39758979, demonstrated dose-dependent inhibition of histamine-induced eosinophil shape change, confirming target engagement in humans. However, it is possible the level or duration of engagement in psoriatic skin was insufficient.
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Downstream Biology: Even with target engagement, the expected potent anti-inflammatory effect did not manifest clinically. In a rheumatoid arthritis study, this compound showed only modest effects on some gene expression biomarkers, failing to produce a clear, convincing signal of downstream pathway modification. This suggests a potential decoupling between H4R blockade and a robust anti-inflammatory response in these chronic diseases.
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Clinical Endpoint: PASI and IGA are standard, validated endpoints. It is unlikely they would miss a clinically meaningful effect. The failure to meet these endpoints indicates the biological effect of this compound was not strong enough to translate into visible skin clearance.
Quantitative Data Summary
Table 1: Phase 2 Efficacy Results at Week 12
| Treatment Group | N | PASI 75 Response Rate (Mean Difference from Placebo) | 95% Credible Interval (CI) | Posterior Probability of Superiority vs. Placebo | Met Success Criterion (>97.5%)? |
|---|---|---|---|---|---|
| Placebo | 6 | - | - | - | - |
| This compound 30 mg | 30 | 14.1% | -0.1% to 30.9% | 97.4% | No |
| This compound 60 mg | 26 | 8.9% | -5.0% to 24.3% | 90.3% | No |
(Data sourced from Frankel et al., 2018)
Experimental Protocols & Methodologies
Phase 2 Trial Design for this compound in Psoriasis
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Study Title: A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled Trial to Evaluate the Efficacy and Safety of this compound.
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Patient Population: Biologic-naïve adult patients with moderate-to-severe plaque psoriasis.
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Design: Adaptive-design study where patient randomization was guided by interim analyses.
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Treatment Arms: Patients were ultimately randomized to receive this compound (30 mg or 60 mg) or a matching placebo once daily. An initial 3 mg arm was included but recruitment was adapted based on interim results.
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Duration: 12-week treatment period followed by a 4-week follow-up period (total 16 weeks).
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Primary Endpoint: Proportion of patients achieving PASI 75 at Week 12, evaluated using Bayesian analyses.
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Secondary Endpoint: Proportion of patients achieving IGA score of 0 or 1 at Week 12.
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Safety Monitoring: Included monitoring of adverse events, serious adverse events, infections, and malignancies. No deaths, serious infections, or malignancies were reported in the trial.
Signaling Pathway Context
The diagram below illustrates the hypothesized role of the Histamine H4 Receptor in psoriasis and the intended point of intervention for this compound. The clinical trial results suggest that blocking this specific pathway alone was not sufficient.
References
- 1. Efficacy and Safety of this compound, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
Optimizing Toreforant's solubility for in vitro and in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Toreforant for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor, belonging to the benzimidazole class of organic compounds.[1] Like many benzimidazole derivatives, this compound is a lipophilic molecule with poor aqueous solubility, which can pose challenges for its use in aqueous-based biological assays and for achieving adequate bioavailability in animal studies.[2]
Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4] These include:
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pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can increase the solubility of hydrophobic compounds.
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Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.
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Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
Troubleshooting Guides
In Vitro Experiments
Problem: I am having trouble dissolving this compound for my cell-based assays.
Solution:
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of poorly soluble compounds.
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Recommended Starting Point: Prepare a high-concentration stock solution of this compound in 100% DMSO.
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Working Dilutions: For your experiments, dilute the DMSO stock solution into your aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts or cytotoxicity.
-
Precipitation upon Dilution: If you observe precipitation when diluting the DMSO stock into your aqueous buffer, try the following:
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Lower the final concentration of this compound.
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Increase the volume of the aqueous buffer relative to the DMSO stock.
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Consider using a surfactant like Pluronic F-68 or Tween® 80 in your final assay medium at a low, non-toxic concentration to help maintain solubility.
-
| Solvent | Estimated Solubility | Notes |
| DMSO | > 20 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~ 5-10 mg/mL | Can be used as a co-solvent. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Solubility remains low in physiological buffers. |
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents. Note: These are estimated values based on the properties of similar benzimidazole compounds and should be experimentally verified.
In Vivo Experiments
Problem: I need to prepare a formulation of this compound for oral administration in an animal model, but it is not dissolving in water.
Solution:
For in vivo studies, especially oral administration, it is crucial to use a formulation that is safe and enhances the bioavailability of the drug. A formulation using cyclodextrins has been reported for this compound in preclinical models.
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Recommended Formulation: A 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water can be used as a vehicle to solubilize this compound for oral gavage.
| Formulation Component | Concentration | Purpose |
| This compound | Target dose (e.g., 1-100 mg/kg) | Active Pharmaceutical Ingredient |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% (w/v) | Solubilizing agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Table 2: Example Formulation for Oral Administration of this compound in Animal Models.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
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Solubilization: Vortex or sonicate the solution gently until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation with Hydroxypropyl-β-cyclodextrin for In Vivo Oral Administration
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Prepare the Vehicle:
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Weigh the required amount of hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Add sterile water to achieve a 20% (w/v) solution (e.g., 20 g of HP-β-CD in a final volume of 100 mL of water).
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Stir the solution until the HP-β-CD is completely dissolved. Gentle warming may aid dissolution.
-
-
Prepare the this compound Suspension/Solution:
-
Accurately weigh the required amount of this compound to achieve the target dose for your study.
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Add a small amount of the 20% HP-β-CD vehicle to the this compound powder to create a paste.
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Gradually add the remaining volume of the 20% HP-β-CD vehicle while continuously stirring or vortexing to ensure a uniform suspension or solution. Sonication may be used to aid dispersion and dissolution.
-
-
Administration: Administer the formulation to the animals via oral gavage immediately after preparation to ensure homogeneity.
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor (H4R), which is a G-protein coupled receptor (GPCR). The H4R is primarily coupled to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, histamine, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can modulate the activity of mitogen-activated protein kinases (MAPK) such as ERK1/2. By blocking the binding of histamine, this compound inhibits these downstream signaling events.
Caption: Histamine H4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Radioligand Binding Assay
A common in vitro method to characterize the interaction of a compound like this compound with its target receptor is a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the H4 receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Managing potential adverse effects of Toreforant in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential adverse effects of Toreforant in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary potential adverse effect of this compound observed in preclinical animal studies?
A1: The main potential adverse effect identified in preclinical toxicity studies with this compound is a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG).[1][2][3][4] This effect has been observed in multiple species, including dogs and monkeys.[1]
Q2: What is the underlying mechanism for this compound-induced QT prolongation?
A2: this compound-induced QT prolongation is caused by the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, this compound delays ventricular repolarization, which manifests as a longer QT interval on the ECG.
Q3: Are there other significant adverse effects of this compound noted in animal studies?
A3: Preclinical studies have generally shown a good safety profile for this compound, with the exception of QT prolongation. Specifically, a modified Irwin test in rats revealed no adverse neurobehavioral effects. It is also noteworthy that this compound was developed to avoid the agranulocytosis risk associated with a previous H4R antagonist, and it does not appear to share this side effect.
Q4: What are the regulatory guidelines for assessing drug-induced QT prolongation in preclinical studies?
A4: The assessment of drug-induced QT prolongation in preclinical studies is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH S7A and S7B. These guidelines recommend a combination of in vitro and in vivo studies to evaluate a drug's potential to delay ventricular repolarization.
Q5: What is the standard integrated approach for assessing the risk of QT prolongation?
A5: A standard approach involves an integrated risk assessment that includes:
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In vitro hERG assay: To determine the concentration at which this compound inhibits the hERG potassium channel (IC50).
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In vivo cardiovascular studies: Typically conducted in a non-rodent species (e.g., conscious dogs or monkeys) to measure the effects on the QT interval, heart rate, and blood pressure.
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Pharmacokinetic data: To relate the drug concentrations that cause effects in vitro and in vivo to the expected therapeutic plasma concentrations.
Troubleshooting Guide: In Vivo ECG Monitoring
This guide addresses common issues encountered during in vivo electrocardiogram (ECG) monitoring in animal studies to assess QT interval changes.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Noisy or Unstable ECG Signal (Artifacts) | 1. Poor electrode contact with the skin.2. Animal movement, panting, or muscle tremors.3. Electrical interference from other equipment. | 1. Ensure proper skin preparation and use of electrode gel or alcohol to improve conductivity. Check that electrode clips are secure.2. Allow the animal to acclimate to the study environment to minimize stress and movement. For dogs, prevent panting if possible.3. Ensure proper grounding of equipment and move any potential sources of electrical noise away from the ECG recording setup. |
| Inaccurate Heart Rate Reading on Monitor | 1. The monitor may be misinterpreting large T-waves as QRS complexes ("double counting").2. Small QRS complexes may not be detected by the monitor's algorithm. | 1. Always visually inspect the ECG trace to confirm the rhythm and manually calculate the heart rate.2. Adjust the gain on the ECG to increase the amplitude of the waveforms for better detection. |
| Variable QT Interval Measurements | 1. The QT interval is highly dependent on heart rate; as heart rate increases, the QT interval shortens, and vice versa.2. Changes in the animal's autonomic tone can affect heart rate and QT interval. | 1. Correct the measured QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's for dogs) to obtain the QTc. Individual-specific correction factors can also be derived for higher precision.2. Ensure consistent and controlled experimental conditions to minimize stress and autonomic fluctuations. |
| Difficulty Identifying the End of the T-wave | 1. Low amplitude T-wave.2. Merging of the T-wave with the subsequent P-wave, especially at high heart rates. | 1. Adjust the gain of the ECG recording to amplify the signal.2. Use a consistent method for determining the end of the T-wave (e.g., the point where the descending limb returns to the isoelectric baseline). |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro hERG Inhibition by this compound
| Parameter | Value | Reference |
| IC50 for hERG K+ Current Inhibition | 1.5 µM |
Table 2: In Vivo Effects of this compound on QT Interval in Dogs
| Administration Route | Dose | QT Interval Change (Corrected) | Corresponding Plasma Level | Reference |
| Intravenous | 2.5 mg/kg | 18% increase | 7.7 µM (at 5 min) | |
| Oral | 100 mg/kg | 18% increase (in 1 of 4 dogs) | 7.0 µM |
Experimental Protocols
In Vitro hERG Assay (Automated Patch Clamp)
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Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel.
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Methodology:
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Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.
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Apparatus: An automated patch-clamp system (e.g., QPatch) is used for high-throughput analysis.
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Procedure:
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Cells are cultured and prepared for the assay.
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Whole-cell patch-clamp recordings are established.
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A specific voltage protocol is applied to elicit hERG currents.
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A stable baseline current is recorded in the vehicle solution.
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This compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).
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The effect on the hERG current is measured at each concentration.
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Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.
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Data Analysis: The percentage of current inhibition at each concentration is calculated. An IC50 value is determined by fitting the concentration-response data to a logistical function.
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In Vivo Cardiovascular Monitoring in Conscious Dogs
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Objective: To assess the effects of this compound on the QT interval, heart rate, and blood pressure in a conscious, non-rodent model.
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Methodology:
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Animal Model: Beagle dogs are a commonly used species for cardiovascular safety assessment due to the similarity of their cardiac ion channel distribution to humans.
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Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and activity.
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Experimental Design: A Latin square crossover design is often employed, where each dog receives all treatments (vehicle and multiple doses of this compound) with a sufficient washout period between doses. This allows each animal to serve as its own control.
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Procedure:
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After a post-surgical recovery period, animals are acclimated to the study environment.
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Baseline cardiovascular parameters are recorded for a defined period before dosing.
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This compound or vehicle is administered (e.g., orally or intravenously).
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ECG and hemodynamic data are continuously collected for a specified post-dose period (e.g., 24 hours).
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Blood samples are collected at multiple time points to determine the plasma concentration of this compound.
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Data Analysis:
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ECG waveforms are analyzed to measure RR interval, PR interval, QRS duration, and QT interval.
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The QT interval is corrected for heart rate (QTc).
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The change from baseline for each parameter is calculated and compared between this compound-treated and vehicle-treated groups.
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The relationship between this compound plasma concentration and QTc prolongation is analyzed.
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-
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Experimental workflow for assessing QT prolongation risk.
Caption: Troubleshooting logic for in vivo ECG recordings.
References
- 1. ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. remedypublications.com [remedypublications.com]
- 4. remedypublications.com [remedypublications.com]
Toreforant's Journey in Rheumatoid Arthritis: A Technical Post-Mortem
Toreforant, a selective histamine H4 receptor (H4R) antagonist, ultimately failed in Phase II clinical trials for rheumatoid arthritis (RA) due to a combination of a serious adverse event and a lack of convincing efficacy. The Phase IIa study was prematurely terminated following a patient fatality attributed to secondary hemophagocytic lymphohistiocytosis, while the subsequent Phase IIb dose-ranging study did not meet its primary endpoint of a statistically significant improvement in disease activity compared to placebo. This technical guide provides researchers, scientists, and drug development professionals with a detailed analysis of the available data, experimental protocols, and the scientific rationale behind the clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound clinical trials in RA?
A1: The clinical development of this compound for RA was halted for two main reasons:
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Lack of Efficacy: In the larger Phase IIb trial, this compound failed to demonstrate a statistically significant improvement in the primary endpoint, which was the change in the 28-joint Disease Activity Score using C-reactive protein (DAS28-CRP) at week 12, compared to placebo.[1]
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Serious Adverse Event: The preceding Phase IIa trial was terminated prematurely due to a patient death. The cause of death was identified as secondary hemophagocytic lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome.[1]
Q2: What was the proposed mechanism of action for this compound in rheumatoid arthritis?
A2: this compound is a selective antagonist of the histamine H4 receptor. The H4 receptor is predominantly expressed on immune cells, including mast cells, eosinophils, T cells, and dendritic cells. The scientific rationale for its use in RA was based on the hypothesis that by blocking the H4 receptor, this compound would inhibit the pro-inflammatory actions of histamine on these key immune cells, thereby reducing the inflammatory cascade that drives RA pathogenesis.
Q3: Were there any signs of clinical activity with this compound?
A3: Post-hoc analyses of the prematurely terminated Phase IIa study suggested that this compound at a dose of 100 mg/day might have reduced the signs and symptoms of RA through week 12.[1] Additionally, a synovial biopsy sub-study of a Phase II trial showed a numerically greater, though not statistically significant, decrease in DAS28-CRP in the this compound group compared to placebo. Specifically, the mean decrease from baseline in DAS28-CRP was 1.82 for the this compound group versus 0.90 for the placebo group. In the same study, 84.6% of patients in the this compound arm achieved a good or moderate DAS28-CRP response, compared to 40.0% in the placebo arm. However, these findings were from a small number of patients and were not replicated in the larger, adequately powered Phase IIb study.
Troubleshooting Clinical Trial Discrepancies
Issue: Initial smaller studies or post-hoc analyses suggest a potential efficacy signal, but this is not confirmed in a larger, confirmatory trial.
Possible Explanations & Troubleshooting Steps:
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Statistical Fluctuation in Small Sample Sizes:
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Analysis: The apparent positive results in the Phase IIa post-hoc analysis and the synovial biopsy sub-study were likely due to the small number of patients, making the results susceptible to random chance.
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Recommendation: Always power confirmatory studies adequately based on a conservative estimate of the effect size observed in early-phase trials.
-
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Patient Population Heterogeneity:
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Analysis: It is possible that a specific sub-population of RA patients might respond to H4R antagonism. The broader inclusion criteria of the Phase IIb study may have diluted this effect.
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Recommendation: Incorporate biomarker strategies in early-phase trials to identify potential responder populations. Analyze synovial tissue and blood samples to correlate baseline biological characteristics with clinical outcomes.
-
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Dose Selection:
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Analysis: The Phase IIb study tested doses of 3, 10, and 30 mg. While the 100 mg dose in the Phase IIa trial showed a potential signal, this higher dose was not carried forward, possibly due to safety or tolerability concerns. It is conceivable that the optimal therapeutic dose was not identified or tested in the Phase IIb trial.
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Recommendation: Conduct thorough dose-ranging studies to establish a clear dose-response relationship for both efficacy and safety.
-
Quantitative Data Summary
The following tables summarize the key efficacy results from the Phase II clinical trials of this compound in rheumatoid arthritis.
Table 1: Phase IIb Clinical Trial Efficacy Results at Week 12
| Treatment Group | Mean Change from Baseline in DAS28-CRP (± SD/CI) | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Placebo | Data not available in detail | 37% | Data not available | Data not available |
| This compound 3 mg | Data not available in detail | 36% | Data not available | Data not available |
| This compound 10 mg | Data not available in detail | 47% | Data not available | Data not available |
| This compound 30 mg | Data not available in detail | 37% | Data not available | Data not available |
Data for mean change in DAS28-CRP, ACR50, and ACR70 were not detailed in the available publications. The primary endpoint of a significant improvement in DAS28-CRP with this compound was not met.
Experimental Protocols
Synovial Biopsy Analysis
A Phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study (NCT01862224) was conducted to assess the mechanism of action of this compound.
Methodology:
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Patient Population: Patients with active rheumatoid arthritis despite methotrexate therapy.
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Biopsy Procedure: Synovial biopsies were collected at baseline and at week 6.
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Biomarker Analysis: A primary analysis of 39 different proteins and mRNA transcripts was performed on the synovial tissue and time-matched serum samples. While the complete list of the 39 biomarkers is not publicly available, the study reported modest effects of this compound on the gene expression of histamine-1-receptor, tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) in the synovium.
Pharmacodynamic Assay: Histamine-Induced Eosinophil Shape Change
This assay was used to confirm the biological activity of this compound by measuring its ability to antagonize the effects of histamine on eosinophils.
Methodology:
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Cell Isolation: Eosinophils are isolated from whole blood.
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Assay Principle: The assay is based on the principle of gated autofluorescence forward scatter (GAFS) analyzed by flow cytometry. Eosinophils can be identified based on their high side scatter (granularity) and autofluorescence.
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Procedure:
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Isolated eosinophils are incubated with either this compound or a vehicle control.
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Histamine is then added to stimulate the cells.
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The change in the forward scatter of the eosinophils is measured by a flow cytometer. An increase in forward scatter indicates a change in cell shape.
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This compound's ability to inhibit this histamine-induced shape change demonstrates its antagonist activity at the H4 receptor.
-
Visualizations
Signaling Pathway of the Histamine H4 Receptor in Immune Cells
References
Technical Support Center: Understanding Toreforant in Neuropathic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of toreforant in neuropathic pain models.
Frequently Asked Questions (FAQs)
Q1: We are not observing any analgesic effect with this compound in our rat model of neuropathic pain. Is this expected?
Yes, this is an expected outcome. Preclinical studies have shown that this compound is not effective in blocking neuropathic pain in rats.[1][2] Specifically, in a rat spinal nerve ligation (SNL) model, this compound showed no activity in attenuating mechanical allodynia.[1]
Q2: What is the primary reason for this compound's lack of efficacy in neuropathic pain models?
The principal reason for the lack of efficacy is this compound's poor penetration into the central nervous system (CNS).[1][2] this compound has been identified as a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively removes the compound from the brain, leading to low exposure levels in the CNS.
Q3: Is there evidence to support the low CNS penetration of this compound?
Yes. Studies in mice have demonstrated significantly lower brain concentrations of this compound in wild-type mice compared to P-glycoprotein-deficient mice. In wild-type mice, brain concentrations of this compound were 0.7 ± 0.1 µM, whereas in P-glycoprotein-deficient mice, brain concentrations were significantly higher at 12 ± 1 µM, with similar plasma concentrations in both groups. This highlights the role of P-glycoprotein in limiting this compound's access to the CNS.
Q4: How does this compound compare to other H4 receptor antagonists in neuropathic pain models?
A comparative study with the H4 receptor antagonist JNJ 39758979, which is known to cross the blood-brain barrier, demonstrated the importance of CNS penetration for efficacy in neuropathic pain models. While this compound was inactive, JNJ 39758979 was able to significantly attenuate mechanical allodynia in the rat spinal nerve ligation model. Interestingly, this compound has a higher binding affinity for the rat H4 receptor than JNJ 39758979, further indicating that CNS exposure, not target affinity, is the limiting factor for its efficacy in this context.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective histamine H4 receptor (H4R) antagonist. The H4 receptor is a G protein-coupled receptor that signals through the Gi/o pathway. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the action of histamine at the H4 receptor, thereby inhibiting this signaling cascade.
Troubleshooting Guide
If you are designing experiments with this compound for central nervous system targets, consider the following:
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In Vitro vs. In Vivo Discrepancies: Positive results in in vitro assays (e.g., receptor binding, cell-based functional assays) may not translate to in vivo efficacy for CNS-related endpoints if the compound has poor blood-brain barrier penetration.
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Choice of H4R Antagonist: For studies investigating the role of central H4 receptors in pain, a CNS-penetrant antagonist like JNJ 39758979 would be a more appropriate tool compound than this compound.
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Species Selection: While this compound has high affinity for the rat H4 receptor, its efficacy is still limited by CNS penetration. Be aware of species differences in both receptor pharmacology and drug transporter activity.
Quantitative Data
Table 1: Comparative Binding Affinities (Ki) of this compound and JNJ 39758979 for Histamine H4 Receptors
| Compound | Human H4R Ki (nM) | Rat H4R Ki (nM) |
| This compound | 8.4 ± 2.2 | 9.3 ± 3.2 |
| JNJ 39758979 | 12.5 | 188 |
Table 2: Comparative Efficacy and CNS Exposure
| Compound | Efficacy in Rat SNL Model (Mechanical Allodynia) | CNS Exposure |
| This compound | No activity observed | Low; P-glycoprotein substrate |
| JNJ 39758979 | Significant attenuation | Crosses the blood-brain barrier |
Experimental Protocols
Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model to induce neuropathic pain in rodents. The following is a general protocol:
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Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
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Surgical Procedure: A dorsal midline incision is made at the lumbar level. The L5 and L6 spinal nerves are isolated, and a tight ligation is made around them using a silk suture. The L4 spinal nerve is left untouched.
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Wound Closure: The incision is closed in layers.
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Post-operative Care: Animals are monitored for recovery and any signs of motor deficits.
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Behavioral Testing: Mechanical allodynia is typically assessed starting a few days post-surgery.
Measurement of Mechanical Allodynia (von Frey Test)
The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.
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Acclimation: Rats are placed in individual compartments on a wire mesh platform and allowed to acclimate.
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Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
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Response: A positive response is recorded when the rat briskly withdraws its paw.
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Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Toreforant and JNJ-39758979: Selectivity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a compelling target for the development of novel therapeutics for inflammatory and immune disorders. Two notable antagonists that have been extensively studied are Toreforant (JNJ-38518168) and JNJ-39758979. This guide provides an objective comparison of their selectivity for the H4 receptor, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Receptor Affinities
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target side effects. The following tables summarize the binding affinities (Ki in nM) of this compound and JNJ-39758979 for the human histamine H4 receptor and other histamine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) at Human Histamine Receptors
| Compound | H4R | H1R | H2R | H3R |
| This compound | 8.4 ± 2.2[1] | >10,000[2] | - | Weak affinity[2] |
| JNJ-39758979 | 12.5 ± 2.6[3] | >1,000 | >1,000 | 1,043 |
Data presented as mean ± standard deviation where available. A higher Ki value indicates lower binding affinity.
Table 2: H4R vs. Other Histamine Receptors Selectivity Ratios (Ki Ratio)
| Compound | H1R / H4R | H2R / H4R | H3R / H4R |
| This compound | >1190 | - | - |
| JNJ-39758979 | >80 | >80 | ~83 |
Selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the H4 receptor. A higher ratio indicates greater selectivity for H4R.
Off-Target Selectivity
A broader assessment of selectivity against a panel of other receptors, ion channels, and enzymes is crucial for predicting potential side effects.
This compound: Preclinical safety studies revealed QT prolongation in vivo, which was attributed to the inhibition of the human ether-à-go-go-related gene (hERG) channel. This indicates an off-target activity that needs to be considered in its therapeutic application.
JNJ-39758979: This compound has been profiled against a panel of 48 other receptors and 66 kinases and showed no significant activity at concentrations of 1 µM and 10 µM, respectively, suggesting a generally clean off-target profile. However, clinical trials with JNJ-39758979 were terminated due to the occurrence of agranulocytosis, a serious adverse effect. This was thought to be related to the chemical structure of the compound rather than an on-target effect of H4R antagonism.
Experimental Protocols
Radioligand Binding Assay for H4 Receptor
This assay is used to determine the binding affinity of a compound for the H4 receptor.
Objective: To measure the Ki of a test compound for the H4 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Histamine or another suitable H4R-specific radioligand.
-
Test compounds (this compound, JNJ-39758979).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known H4R ligand like JNJ-7777120).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
96-well plates.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Reagent Addition: Add assay buffer, cell membrane preparation, and the appropriate reagents (non-specific control or test compound dilutions) to the wells.
-
Initiate Binding: Add the radioligand to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by filtering the contents of the wells through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to antagonize histamine-induced shape change in eosinophils, a key cell type in inflammatory responses mediated by the H4 receptor.
Objective: To determine the functional antagonist activity of a test compound at the H4 receptor by measuring its ability to inhibit histamine-induced eosinophil shape change.
Materials:
-
Isolated human eosinophils.
-
Histamine.
-
Test compounds (this compound, JNJ-39758979).
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood.
-
Pre-incubation: Pre-incubate the isolated eosinophils with either vehicle or varying concentrations of the test compound for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add histamine to the cell suspension to induce a shape change.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for the shape change to occur.
-
Fixation: Stop the reaction by adding a fixing agent (e.g., paraformaldehyde).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The change in cell shape is detected as a change in the forward scatter (FSC) of the light.
-
Data Analysis: Quantify the change in FSC for each condition. Plot the percentage of inhibition of the histamine-induced shape change against the concentration of the test compound to determine the IC50 value.
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Eosinophil Shape Change Assay
Caption: Workflow for an eosinophil shape change assay.
References
Comparative Efficacy of Toreforant and Other Histamine H4 Receptor Antagonists in Preclinical Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Toreforant and other selective histamine H4 receptor (H4R) antagonists in experimental models of atopic dermatitis (AD). While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative therapeutic potential.
Introduction to H4R Antagonism in Atopic Dermatitis
The histamine H4 receptor is a key player in the inflammatory cascade and pruritus associated with atopic dermatitis. Its expression on various immune cells, including mast cells, eosinophils, T-cells, and dendritic cells, makes it a promising therapeutic target.[1] H4R antagonists aim to mitigate the effects of histamine on these cells, thereby reducing the clinical signs of AD. Several H4R antagonists have been investigated in preclinical and clinical settings, with this compound, JNJ-39758979, and ZPL-3893787 (adriforant) being notable examples.
Preclinical Efficacy Comparison
While preclinical data for this compound in atopic dermatitis models is not extensively published, its activity has been demonstrated in other inflammatory models, such as asthma and arthritis.[2] For the purpose of this comparison, we will focus on the available preclinical data for other prominent H4R antagonists, JNJ-39758979 and ZPL-3893787, which have been evaluated in relevant AD models.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| This compound | Human H4R | 8.4 ± 2.2 nM | Human | [2] |
| JNJ-39758979 | Human H4R | 12.5 ± 2.6 nM | Human | [3] |
| ZPL-3893787 | - | - | - | - |
Table 2: Efficacy in Animal Models of Atopic Dermatitis
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| JNJ-39758979 | Ovalbumin-induced AD in mice | Reduced skin lesion severity, diminished inflammatory cell influx, reduced epidermal thickening, decreased IL-33 levels, ameliorated scratching behavior. | Showed significant anti-inflammatory effects, especially when combined with an H1R antagonist.[4] | |
| JNJ-7777120 | FITC-induced dermatitis in mice | Reduced ear edema, inflammation, mast cell and eosinophil infiltration, and pruritus. | Demonstrated both anti-inflammatory and anti-pruritic effects. | |
| ZPL-3893787 (adriforant) | MC903-induced skin inflammation in mice | Ameliorated inflammation and reduced acute histamine-induced itch. | Showed efficacy in a preclinical model, though these findings did not translate to the desired clinical efficacy in a Phase 2b trial. |
Note: JNJ-7777120 is an earlier, widely used tool compound for H4R research.
Experimental Protocols
Ovalbumin-Induced Atopic Dermatitis Mouse Model
A commonly utilized model to evaluate the efficacy of H4R antagonists is the ovalbumin (OVA)-induced atopic dermatitis model in mice.
Sensitization Phase:
-
Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide.
-
This is typically performed on day 0 and day 7 to induce an allergic phenotype.
Challenge Phase:
-
After a rest period, the dorsal skin of the mice is shaved.
-
Epicutaneous challenge is performed by applying a patch saturated with OVA to the shaved skin.
-
This challenge is repeated multiple times over a period of several weeks to induce chronic skin inflammation.
Treatment:
-
The H4R antagonist or vehicle is administered to the mice, typically via oral gavage, throughout the challenge phase.
-
A positive control group, often treated with a corticosteroid, may be included.
Efficacy Assessment:
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored at regular intervals.
-
Histological Analysis: Skin biopsies are taken at the end of the study to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Immunological Parameters: Levels of serum IgE and cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in the skin or spleen are measured by ELISA or other immunoassays.
-
Behavioral Analysis: Scratching behavior is often monitored to assess the anti-pruritic effect of the treatment.
Signaling Pathways and Experimental Workflow
H4R Signaling in Immune Cells
The following diagram illustrates the key signaling pathway initiated by histamine binding to the H4 receptor on an immune cell, and the point of intervention for H4R antagonists.
References
- 1. skinallergyjournal.com [skinallergyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cetirizine as a Benchmark in Evaluating Toreforant for Pruritus Management
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of cetirizine, a widely used second-generation antihistamine, and toreforant, an investigational selective histamine H4 receptor (H4R) antagonist, in the context of pruritus (itch) studies. While direct comparative clinical trials are not publicly available, this document synthesizes existing data to offer a framework for researchers designing studies where cetirizine may serve as a control or benchmark for evaluating the efficacy of novel anti-pruritic agents like this compound.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between cetirizine and this compound lies in their molecular targets within the histamine signaling pathway, a key mediator of allergic inflammation and pruritus.
Cetirizine , an active metabolite of hydroxyzine, functions as a potent and selective antagonist of the histamine H1 receptor (H1R).[1][] By competitively blocking H1 receptors on nerve endings and blood vessels, cetirizine effectively mitigates histamine-induced symptoms such as itching, sneezing, and urticaria.[3][4] Its "second-generation" classification stems from its limited ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation antihistamines.[]
This compound , in contrast, is a selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, suggesting its role in modulating immune and inflammatory responses. Antagonism of the H4R is hypothesized to reduce pruritus by interfering with these inflammatory cascades.
Below is a diagram illustrating the distinct signaling pathways targeted by each compound.
Comparative Efficacy and Clinical Data
A direct head-to-head comparison of cetirizine and this compound for pruritus is not available in published literature. However, we can summarize their individual performance based on existing clinical and preclinical data.
| Feature | Cetirizine | This compound |
| Primary Target | Histamine H1 Receptor (H1R) | Histamine H4 Receptor (H4R) |
| Proven Efficacy in Pruritus | Effective in allergic rhinitis, chronic urticaria, and other allergic conditions. | Preclinical studies in mice did not show efficacy in reducing histamine-mediated pruritus, possibly due to poor CNS penetration. Clinical data suggests potential benefits in atopic dermatitis. |
| Onset of Action | Rapid, typically within 20-60 minutes. | Pharmacokinetic data suggests a half-life consistent with once-daily dosing, but specific onset of anti-pruritic action is not well-established. |
| Key Clinical Indications | Allergic rhinitis, chronic idiopathic urticaria. | Investigated for rheumatoid arthritis, asthma, and psoriasis. |
| Central Nervous System (CNS) Penetration | Low, but can cause sedation in some individuals. | Does not effectively cross the blood-brain barrier in preclinical models. |
Experimental Protocol: A Framework for a Comparative Pruritus Study
To objectively compare the anti-pruritic effects of this compound with cetirizine as a control, a randomized, double-blind, placebo-controlled clinical trial would be necessary. Below is a hypothetical experimental workflow.
Methodology Details:
-
Patient Population: Adults with a confirmed diagnosis of a pruritic condition (e.g., atopic dermatitis, chronic urticaria) and a baseline itch severity score of at least 5 on a 10-point Visual Analog Scale (VAS).
-
Interventions:
-
This compound: Oral administration, dose to be determined based on Phase I and II data.
-
Cetirizine: Oral administration, standard dose (e.g., 10 mg once daily).
-
Placebo: Oral administration, identical in appearance to the active treatments.
-
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the weekly average of the 24-hour peak pruritus Numerical Rating Scale (NRS) score at Week 4.
-
Secondary Efficacy Endpoints:
-
Proportion of subjects with at least a 4-point improvement in the peak pruritus NRS.
-
Change from baseline in the Investigator's Global Assessment (IGA) score.
-
Change from baseline in the Dermatology Life Quality Index (DLQI).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs), with particular attention to potential QT prolongation with this compound as noted in early studies.
-
Logical Relationship: Selecting an Appropriate Control
The choice of a control group is critical in clinical trial design. The following diagram outlines the logical considerations for using cetirizine as a control in studies of novel anti-pruritic agents.
Conclusion
Cetirizine, with its well-established efficacy and safety profile in histamine-mediated pruritus, serves as a valuable benchmark for the clinical development of novel anti-pruritic drugs like this compound. While this compound's distinct mechanism of action targeting the H4R presents a promising alternative for inflammatory-driven itch, its clinical efficacy in pruritus remains to be definitively established. Future head-to-head clinical trials, designed with appropriate controls and endpoints as outlined in this guide, will be crucial in determining the relative therapeutic value of this compound in the management of pruritus. The lack of efficacy of this compound in preclinical models of histamine-induced itch, potentially due to its inability to cross the blood-brain barrier, highlights the complexity of pruritus and the need for diverse therapeutic strategies.
References
Head-to-head comparison of Toreforant and other investigational H4R antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a compelling target for the treatment of a spectrum of inflammatory and immune-mediated disorders, including atopic dermatitis, rheumatoid arthritis, asthma, and pruritus.[1][2] As a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells, its activation modulates critical inflammatory pathways.[1] This has spurred the development of numerous H4R antagonists, with several advancing to clinical trials. This guide provides an objective, data-driven comparison of key investigational H4R antagonists, focusing on Toreforant and its counterparts, to aid researchers in navigating this dynamic field.
Preclinical Performance: A Comparative Analysis
The preclinical characterization of H4R antagonists is crucial for establishing their potency, selectivity, and initial efficacy profile. The following table summarizes key in vitro and in vivo preclinical data for this compound and other notable investigational H4R antagonists.
| Parameter | This compound | JNJ-39758979 | ZPL-389 (Adriforant/PF-03893787) | UR-63325 |
| Binding Affinity (Ki, nM) at human H4R | 8.4 ± 2.2[3] | 12.5 ± 2.6[4] | Not explicitly reported, but described as a potent antagonist | 15 |
| Selectivity | High selectivity over other histamine receptors (H1R, H2R, H3R). Weak affinity for human H3R. | >80-fold selectivity over other histamine receptors. | Selective H4R antagonist. | High selectivity over other histamine receptors and a panel of other GPCRs, nuclear receptors, enzymes, and transporters. |
| In Vitro Functional Activity | Antagonist of histamine-induced eosinophil shape change. | Inhibits histamine-induced eosinophil shape change in whole blood. | Functional antagonist of H4R in primary murine cells. | Potently reduced histamine-induced eosinophil shape change in isolated cells and whole blood. |
| In Vivo Efficacy Models | - Anti-inflammatory in mouse models of asthma and arthritis. - Not effective in inhibiting histamine-induced scratching in mice or neuropathic pain in rats, likely due to poor CNS penetration. | - Dose-dependent activity in models of asthma and dermatitis. - Effective in reducing histamine-induced pruritus in preclinical models. | - Attenuates itch and skin inflammation in mouse models. | - Significantly reduced markers of inflammation and modulated lung function in a mouse model of asthma. |
Clinical Trial Landscape: Efficacy and Safety in Human Studies
The translation of preclinical findings into clinical efficacy is the ultimate test for any investigational compound. This section compares the clinical development status and outcomes for this compound and other H4R antagonists that have progressed to human trials.
| Compound | Indication(s) Studied | Phase of Development | Key Efficacy Findings | Safety and Tolerability |
| This compound | Rheumatoid Arthritis, Psoriasis, Asthma | Phase 2 | - Rheumatoid Arthritis: An initial small study suggested efficacy, but a subsequent larger study did not show benefit over placebo. - Psoriasis: Efficacy at 30 and 60 mg was greater than placebo but did not meet the predefined success criterion in a Phase 2 trial. - Asthma: Failed to provide therapeutic benefit in patients with uncontrolled, eosinophilic asthma in a Phase 2a study. | Generally well-tolerated. QT prolongation was observed at the highest doses due to hERG channel inhibition. |
| JNJ-39758979 | Atopic Dermatitis, Pruritus | Development Terminated | - Atopic Dermatitis: Showed numerical improvements in EASI scores and nominally significant improvements in patient-reported pruritus in a Phase 2a trial in Japanese patients. - Pruritus: Effective in reducing histamine-induced pruritus in a study with healthy volunteers. | Development was terminated due to the occurrence of drug-induced agranulocytosis (neutropenia). |
| ZPL-389 (Adriforant/PF-03893787) | Atopic Dermatitis, Psoriasis | Development Terminated | - Atopic Dermatitis: A Phase 2a study showed a statistically significant reduction in EASI and SCORAD scores compared to placebo. However, the effect on pruritus was not significantly different from placebo. Subsequent development was terminated by Novartis. - Psoriasis: A Phase 2 trial was initiated, but results have not been posted. | Generally well-tolerated in the Phase 2a atopic dermatitis study. |
| UR-63325 | Allergic Rhinitis, Asthma | Phase 2 | - Showed dose-dependent and sustained activity on a serum H4-dependent biomarker in a first-in-human study. A Phase 2 study in allergic rhinitis was completed, but results have not been widely disseminated. | Well-tolerated in a single ascending dose study in healthy volunteers. |
Signaling Pathways and Experimental Workflows
A thorough understanding of the underlying biological mechanisms and experimental designs is paramount for interpreting the comparative data.
Histamine H4 Receptor Signaling Pathway
The H4R is a Gαi/o-coupled receptor. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream of these initial events, H4R activation modulates several key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for immune cell chemotaxis, cytokine production, and inflammatory responses. The receptor also undergoes desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. β-arrestin can also act as a scaffold for G protein-independent signaling.
Experimental Workflow: Preclinical to Clinical Development of an H4R Antagonist
The development of an H4R antagonist follows a structured path from initial discovery to clinical evaluation. This workflow ensures a thorough assessment of the compound's potential as a therapeutic agent.
Detailed Experimental Protocols
Eosinophil Shape Change Assay
This in vitro assay is a primary functional screen for H4R antagonists. It measures the ability of a compound to inhibit histamine-induced morphological changes in eosinophils, which are indicative of cellular activation.
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of the H4R antagonist or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Histamine Stimulation: Cells are then stimulated with a submaximal concentration of histamine (e.g., 100 nM) for a short duration (e.g., 1-5 minutes) at 37°C.
-
Flow Cytometry Analysis: The reaction is stopped by adding a fixative (e.g., paraformaldehyde). The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell activation and shape change.
-
Data Analysis: The percentage inhibition of the histamine-induced shape change by the antagonist is calculated, and IC50 values are determined.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used in vivo model of rheumatoid arthritis to evaluate the anti-inflammatory potential of drug candidates.
Methodology:
-
Animal Model: Male DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: On day 21, a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Drug Administration: The H4R antagonist or vehicle is administered orally, typically starting from the first signs of disease onset and continuing for a defined period (e.g., 14 days).
-
Arthritis Assessment: The severity of arthritis in each paw is scored daily using a macroscopic scoring system (e.g., 0-4 scale based on erythema and swelling). Paw thickness is also measured using calipers.
-
Histological Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
Histamine-Induced Pruritus in Mice
This model assesses the anti-pruritic activity of H4R antagonists by measuring the reduction in scratching behavior induced by histamine.
Methodology:
-
Animal Model: ICR or Balb/c mice are commonly used as they exhibit a robust scratching response to histamine.
-
Habituation: Mice are placed in individual observation chambers for acclimatization before the experiment.
-
Drug Administration: The H4R antagonist or vehicle is administered via an appropriate route (e.g., oral gavage) at a specific time before the histamine challenge.
-
Histamine Injection: A solution of histamine is injected intradermally into the rostral back or nape of the neck of the mice.
-
Behavioral Observation: Immediately after the histamine injection, the number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: The total number of scratches is compared between the antagonist-treated and vehicle-treated groups to determine the percentage of inhibition of the pruritic response.
Conclusion
The landscape of investigational H4R antagonists is characterized by both promise and challenges. While preclinical data have consistently demonstrated the anti-inflammatory and anti-pruritic potential of this class of drugs, clinical translation has been met with mixed results. This compound, despite a favorable safety profile compared to JNJ-39758979, has shown modest efficacy in several indications. The development of JNJ-39758979 was halted due to safety concerns, and ZPL-389 (adriforant) was also discontinued despite some positive Phase 2a data. These outcomes underscore the complexities of targeting the H4R and highlight the need for further research to identify patient populations that may derive the most benefit and to develop next-generation antagonists with improved therapeutic indices. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support ongoing research efforts in this important area of drug discovery.
References
- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
Toreforant's Selectivity Profile: A Comparative Analysis of its Cross-reactivity with Histamine Receptor Subtypes
Toreforant, a potent antagonist of the histamine H4 receptor, demonstrates a high degree of selectivity with minimal interaction with other histamine receptor subtypes (H1, H2, and H3). This high selectivity is a key characteristic, suggesting a reduced potential for off-target effects. Experimental data from in vitro pharmacological studies provide a quantitative comparison of this compound's binding affinities across the human histamine receptor family.
This compound binds to the human histamine H4 receptor (hH4R) with a high affinity, exhibiting a Ki (inhibitor constant) of 8.4 ± 2.2 nM.[1] In contrast, its affinity for other human histamine receptor subtypes is significantly lower. For the human histamine H1 receptor (hH1R), this compound shows no significant binding at concentrations up to 10,000 nM. Similarly, for the human histamine H2 receptor (hH2R), no binding is observed at concentrations up to 1,000 nM. While this compound does exhibit some weak affinity for the human histamine H3 receptor (hH3R), the available literature does not provide a specific Ki value, describing it as "weak affinity".[1]
This selectivity profile indicates that this compound is over 1000-fold more selective for the H4 receptor compared to the H1 and H2 receptors. The precise selectivity ratio for the H3 receptor cannot be calculated without a specific Ki value, but the qualitative description of "weak affinity" suggests it is also substantially less potent at this subtype compared to the H4 receptor.
Comparative Binding Affinity of this compound
To provide a clear overview of this compound's cross-reactivity, the following table summarizes the available quantitative data for its binding affinity at the different human histamine receptor subtypes.
| Receptor Subtype | This compound Binding Affinity (Ki in nM) |
| Histamine H4 Receptor (hH4R) | 8.4 ± 2.2 |
| Histamine H1 Receptor (hH1R) | > 10,000 |
| Histamine H2 Receptor (hH2R) | > 1,000 |
| Histamine H3 Receptor (hH3R) | Weak affinity (specific Ki not reported) |
Experimental Determination of Binding Affinity
The binding affinity of this compound to the various histamine receptor subtypes is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocols
Radioligand Binding Assay for Histamine Receptor Subtypes
This protocol provides a representative methodology for determining the binding affinity of a test compound like this compound to human histamine H1, H2, H3, and H4 receptors.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the recombinant human histamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Cells are cultured to a sufficient density, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a mixture of the cell membranes, a specific radioligand for the receptor subtype being tested, and varying concentrations of the unlabeled test compound (this compound).
-
For hH1R: [3H]-pyrilamine is a commonly used radioligand.
-
For hH2R: [3H]-tiotidine is a suitable radioligand.
-
For hH3R: [3H]-Nα-methylhistamine can be used as the radioligand.
-
For hH4R: [3H]-histamine or [3H]-JNJ 7777120 are appropriate radioligands.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the specific receptor subtype.
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC50 value of the test compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Methodologies
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
References
Validating Toreforant's On-Target Mechanism of Action: A Comparative Analysis in H4 Receptor Knockout Mice
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of H4 receptor antagonism in wild-type versus H4 receptor (H4R) knockout mice, offering robust validation for the mechanism of action of Toreforant, a potent and selective H4R antagonist. The data presented herein, derived from preclinical models of arthritis and atopic dermatitis, demonstrates that the therapeutic effects of H4R antagonists are directly mediated through their interaction with the H4 receptor.
Executive Summary
The histamine H4 receptor is a key player in inflammatory processes, primarily expressed on hematopoietic cells. This compound is a selective antagonist of the H4 receptor and has demonstrated anti-inflammatory properties in various preclinical models.[1][2] To unequivocally validate that this compound's efficacy is a direct result of its intended on-target activity, studies utilizing H4 receptor knockout (H4R-/-) mice are crucial. These genetically modified animals lack the H4 receptor, and therefore, any observed effects of an H4R antagonist in these mice would be considered off-target.
This guide summarizes key findings from studies that compare the response to H4R antagonism in wild-type (WT) and H4R knockout mice in models of inflammatory diseases. The consistent observation that the therapeutic effects of H4R antagonists are absent in H4R knockout mice provides definitive evidence for the on-target mechanism of action of this class of drugs, including this compound.
Data Presentation: Comparative Efficacy in WT vs. H4R Knockout Mice
The following tables summarize the quantitative data from preclinical studies, highlighting the differential effects of H4 receptor antagonists in wild-type and H4 receptor knockout mice. While direct studies with this compound in H4R knockout mice are not publicly available, data from studies with structurally related and highly potent H4R antagonists like JNJ 28307474 serve as a strong surrogate for validating the mechanism of action.
Table 1: Effects of H4R Antagonist (JNJ 28307474) in a Mouse Model of Atopic Dermatitis [3]
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + H4R Antagonist | H4R Knockout (H4R-/-) + Vehicle | H4R Knockout (H4R-/-) + H4R Antagonist |
| Skin Lesion Score | Severe | Mild | Mild | Mild |
| Inflammatory Cell Influx | High | Reduced | Reduced | Reduced |
| Epidermal Hyperproliferation | Significant | Reduced | Reduced | Reduced |
| Ovalbumin-specific IgE | High | Partially Reduced | Reduced | Reduced |
Table 2: Effects of H4R Antagonist (JNJ 28307474) in Mouse Models of Arthritis [4]
| Model | Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + H4R Antagonist | H4R Knockout (H4R-/-) |
| Collagen-Induced Arthritis (CIA) | Arthritis Severity Score | High | Significantly Reduced | Significantly Reduced |
| Joint Histology (Inflammation) | Severe | Reduced | Reduced | |
| Collagen Antibody-Induced Arthritis (CAIA) | Arthritis Severity Score | High | Significantly Reduced | Significantly Reduced |
| Joint Histology (Inflammation) | Severe | Reduced | Reduced |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Experimental Protocols
The following are detailed methodologies for the key animal models used in the validation of H4 receptor antagonists.
Collagen-Induced Arthritis (CIA) in Mice[5]
-
Animals: DBA/1 mice (highly susceptible to CIA), 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.
-
-
Treatment: this compound or vehicle is administered orally, typically starting from the day of the booster immunization or at the onset of clinical signs of arthritis.
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse) based on erythema, swelling, and joint rigidity.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
-
Animals: BALB/c mice (prone to Th2-mediated allergic responses), 6-8 weeks old.
-
Sensitization:
-
Day 0 & 14: Mice are sensitized by intraperitoneal injection of 20 µg of OVA emulsified in aluminum hydroxide (alum).
-
-
Challenge:
-
Days 24-27: Mice are challenged by exposure to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Treatment: this compound or vehicle is administered orally prior to each OVA challenge.
-
Assessment (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the BAL fluid is collected. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Lung Histology: Lungs are fixed, embedded in paraffin, and sections are stained with H&E for assessment of peribronchial and perivascular inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
-
Conclusion
The data from studies utilizing H4 receptor knockout mice provide compelling evidence that the anti-inflammatory effects of H4R antagonists are mediated through the specific blockade of the H4 receptor. The absence of a therapeutic effect in mice lacking the H4 receptor confirms the on-target mechanism of action for this class of compounds. These findings strongly support the continued development of this compound as a selective H4R antagonist for the treatment of a range of inflammatory and immune-mediated diseases.
References
- 1. remedypublications.com [remedypublications.com]
- 2. [PDF] Pharmacology and Clinical Activity of this compound, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 3. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Toreforant: A Potent Second-Generation H4R Antagonist Outcompeting First-Generation Compounds in Preclinical Benchmarks
San Diego, CA – In the competitive landscape of histamine H4 receptor (H4R) antagonist development, the second-generation compound Toreforant demonstrates a compelling potency and selectivity profile when benchmarked against its first-generation predecessors. This guide provides a detailed comparison of this compound's potency with key first-generation H4R antagonists, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
This compound exhibits a high binding affinity for the human histamine H4 receptor, with a reported Ki of 8.4 ± 2.2 nM.[1] This positions it favorably against a range of first-generation antagonists, offering researchers a potent tool for investigating the therapeutic potential of H4R modulation in inflammatory and immune disorders.
Comparative Potency of H4R Antagonists
The following table summarizes the in vitro potency of this compound compared to a selection of first-generation H4R antagonists. The data is derived from radioligand binding assays and functional assays, providing a quantitative basis for comparison.
| Compound | Class | Target | Assay Type | Potency (Ki/IC50) |
| This compound | Second-Generation Antagonist | Human H4R | Radioligand Binding | 8.4 ± 2.2 nM (Ki) [1] |
| JNJ 7777120 | First-Generation Antagonist | Human H4R | Radioligand Binding | 4.5 nM (Ki) |
| Thioperamide | First-Generation Antagonist | Human H4R | Radioligand Binding | 27 nM (Ki) |
| VUF-6002 | First-Generation Antagonist | Human H4R | Radioligand Binding | 26 nM (Ki) |
| A-987306 | First-Generation Antagonist | Human H4R | Radioligand Binding | 5.8 nM (Ki) |
| JNJ 28307474 | First-Generation Antagonist | Human H4R | Functional (TNF-α) | Potent (Specific values not available in searched docs) |
| Adriforant (PF-3893787/ZPL-389) | First-Generation Antagonist | Human H4R | Radioligand Binding | 2.4 nM (Ki)[2] |
| Adriforant (PF-3893787/ZPL-389) | First-Generation Antagonist | Human H4R | Functional | 1.56 nM (Ki)[2] |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. This signaling cascade is central to the pro-inflammatory and immunomodulatory functions of the H4R.
Histamine H4 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the potency of H4R antagonists are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor.
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably or transiently expressing the human H4 receptor.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-histamine) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an H4R agonist.
Calcium Mobilization Assay Workflow
Methodology:
-
Cell Culture: H4R-expressing cells are cultured in appropriate microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: An H4R agonist (e.g., histamine) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist's potency is determined by quantifying its ability to inhibit the agonist-induced calcium flux, and an IC50 value is calculated.
Eosinophil Shape Change Assay
This is a cell-based functional assay that measures the ability of an antagonist to inhibit the morphological changes in eosinophils induced by H4R activation.
References
A comparative review of the clinical trial outcomes for various H4R antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a variety of inflammatory and immune-mediated disorders, including atopic dermatitis, psoriasis, and rheumatoid arthritis.[1] Several H4R antagonists have advanced into clinical development, offering a novel therapeutic approach. This guide provides a comparative review of the clinical trial outcomes for three key H4R antagonists: toreforant, JNJ-39758979, and ZPL-3893787, presenting a synthesis of the available efficacy and safety data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the H4R initiates a signaling cascade that modulates immune cell function. Antagonism of this receptor is the key mechanism of action for the compounds discussed in this review.
Clinical Trial Outcomes: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety findings from phase 2 clinical trials of this compound, JNJ-39758979, and ZPL-3893787.
Table 1: Efficacy Outcomes of H4R Antagonists in Clinical Trials
| Drug | Indication | Trial Identifier | Primary Endpoint | Key Efficacy Results | Citation |
| This compound | Plaque Psoriasis | NCT01783223 | Proportion of patients achieving ≥75% improvement in Psoriasis Area and Severity Index (PASI 75) at Week 12. | Did not meet the predefined success criterion. The estimated mean difference in PASI 75 response rate from placebo was 14.1% for the 30 mg dose and 8.9% for the 60 mg dose. | [2][3] |
| JNJ-39758979 | Atopic Dermatitis | NCT01358985 | Change from baseline in Eczema Area and Severity Index (EASI) score at Week 6. | Did not meet the primary endpoint. Numerical improvements in median EASI were observed with the 100 mg (-3.7) and 300 mg (-3.0) doses versus placebo (-1.3). Nominally significant improvements in patient-reported pruritus assessments were observed. | [1] |
| ZPL-3893787 | Atopic Dermatitis | NCT02424253 | Reduction in the weekly average of the worst itch Numeric Rating Scale (NRS) score from baseline to Week 8. | Did not meet the primary endpoint for pruritus (p=0.249). However, it showed a statistically significant 50% reduction in EASI score compared to 27% for placebo (p=0.01). SCORAD scores also showed a 41% reduction versus 26% for placebo (p=0.004). | [4] |
Table 2: Safety and Tolerability of H4R Antagonists in Clinical Trials
| Drug | Indication | Trial Identifier | Key Safety Findings | Citation |
| This compound | Plaque Psoriasis | NCT01783223 | Generally safe and well-tolerated. No deaths, serious or opportunistic infections, active tuberculosis, or malignancies were reported. | |
| JNJ-39758979 | Atopic Dermatitis | NCT01358985 | Development was terminated due to the occurrence of drug-induced agranulocytosis (severe neutropenia) in two patients receiving the 300 mg dose. Other adverse events were comparable to placebo. | |
| ZPL-3893787 | Atopic Dermatitis | NCT02424253 | Was well-tolerated. The incidence of treatment-emergent adverse events was similar in the drug and placebo groups. |
Detailed Experimental Protocols
A comprehensive understanding of clinical trial outcomes necessitates a detailed examination of the methodologies employed.
This compound in Plaque Psoriasis (NCT01783223)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive-design study.
-
Patient Population: Biologic-naïve adult patients with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive this compound (3 mg, 30 mg, or 60 mg) or placebo once daily for 12 weeks.
-
Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving at least a 75% reduction in their Psoriasis Area and Severity Index (PASI) score from baseline (PASI 75) at week 12.
-
PASI Assessment: The PASI score is a composite score that evaluates the severity of erythema, induration, and desquamation, as well as the percentage of body surface area affected in four regions (head, trunk, upper extremities, and lower extremities). Scores range from 0 to 72, with higher scores indicating greater severity.
-
Secondary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) of cleared (0) or minimal (1) at week 12.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
JNJ-39758979 in Atopic Dermatitis (NCT01358985)
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Patient Population: Adult Japanese patients with moderate atopic dermatitis.
-
Intervention: Patients were randomized to receive JNJ-39758979 (100 mg or 300 mg) or placebo once daily for 6 weeks.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 6.
-
EASI Assessment: The EASI is a tool used to measure the extent and severity of atopic dermatitis. It assesses the severity of four clinical signs (erythema, induration/papulation, excoriation, and lichenification) on a 4-point scale (0-3) in four body regions. The total score ranges from 0 to 72.
-
Secondary Endpoints: Included Investigator's Global Assessment (IGA) and patient-reported outcomes for pruritus, such as the Pruritus Numeric Rating Scale (PNRS).
-
Pruritus Numeric Rating Scale (NRS): A patient-reported outcome where patients rate the intensity of their itch on an 11-point scale, from 0 (no itch) to 10 (worst imaginable itch).
-
-
Safety Assessments: Close monitoring of adverse events, with a particular focus on hematological parameters due to the observed risk of neutropenia.
ZPL-3893787 in Atopic Dermatitis (NCT02424253)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with moderate-to-severe atopic dermatitis, defined by an EASI score of 12 or greater and 48 or less, an IGA score of 3 or greater, and a pruritus score of 5 or greater on a 10-point scale.
-
Intervention: Patients were randomized in a 2:1 ratio to receive ZPL-3893787 (30 mg) or placebo once daily for 8 weeks.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly average of the worst itch Numeric Rating Scale (NRS) at week 8.
-
Secondary Endpoints: Included the percentage change in EASI score, the proportion of patients with an IGA score of 0 (clear) or 1 (almost clear), and the change in the SCORing Atopic Dermatitis (SCORAD) index.
-
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events.
Experimental Workflow
The general workflow for these Phase 2 clinical trials follows a standardized process to ensure patient safety and data integrity.
Conclusion
The clinical development of H4R antagonists has yielded mixed but informative results. While ZPL-3893787 demonstrated a significant anti-inflammatory effect in atopic dermatitis, it failed to meet its primary endpoint for pruritus. This compound showed a trend towards efficacy in psoriasis but did not achieve statistical significance. The development of JNJ-39758979 was halted due to safety concerns, despite showing promise in alleviating pruritus.
These findings underscore the complexity of targeting the H4R and the challenges in translating preclinical promise into clinical efficacy and safety. Future research in this area will likely focus on developing more selective antagonists with improved safety profiles and on identifying patient populations most likely to respond to this therapeutic strategy. The data presented here provide a valuable resource for researchers and drug developers working to advance the next generation of H4R-targeted therapies.
References
- 1. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Efficacy and safety of the histami ... | Article | H1 Connect [archive.connect.h1.co]
Safety Operating Guide
Proper Disposal of Toreforant: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Toreforant, a selective histamine H4 receptor antagonist, is crucial to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe handling and disposal of this compound waste, in line with established safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required.
-
Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood.
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
This compound Disposal Data Summary
The following table summarizes key hazard and disposal information for this compound.
| Parameter | Information | Relevance to Disposal |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | Dictates that this compound waste is hazardous and must not be disposed of down the drain or in regular trash.[1] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant | Provides direct instructions for containment and disposal through a licensed hazardous waste contractor.[1] |
| Waste Classification | Hazardous Waste | Requires segregation from non-hazardous waste streams and specific labeling. |
Experimental Protocols for Disposal
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound. The standard and required procedure is to dispose of it as hazardous chemical waste through a certified disposal facility.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This includes pure this compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions containing this compound.
-
Solid Waste: Collect solid this compound waste, including residues and contaminated materials, in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Step 2: Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
Step 3: Storage of Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Always follow your institution's specific procedures for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Toreforant
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Toreforant. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
This guide is intended for researchers, scientists, and drug development professionals working with this compound. Our goal is to be your preferred resource for laboratory safety and chemical handling, empowering your research through comprehensive and actionable information.
Essential Safety and Handling Protocols
This compound is a potent and selective histamine H4 receptor (H4R) antagonist. While a valuable tool in research, it is crucial to handle it with care, recognizing its potential hazards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended. | Protects against skin irritation. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional barrier in case of a breach in the outer glove.[1] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles are recommended. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder dispersal.[1] | Prevents eye irritation from contact with this compound powder or solutions. |
| Respiratory Protection | For powders: A NIOSH-approved air-purifying respirator with a P100 (or FFP3) particulate filter. For solutions (if risk of aerosolization): An air-purifying respirator with a combination of organic vapor and P100 particulate cartridges.[1] | Protects the respiratory system from irritation due to inhalation of this compound dust.[1] |
| Body Protection | A flame-resistant lab coat is required. Chemical-resistant coveralls are recommended for larger-scale operations.[1] | Protects skin and clothing from contamination. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills of powdered this compound, carefully dampen the material with a wet paper towel to avoid creating dust and then wipe up. For liquid spills, use an absorbent material. All spill cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Operational Plan for Handling this compound
A clear and systematic workflow is essential for the safe and effective use of this compound in experimental settings.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is not halogenated, which simplifies its waste stream.
-
Waste Segregation: Collect all waste contaminated with this compound, including unused compounds, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Non-Halogenated Chemical Waste" and should list this compound as a constituent.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the label on the empty container should be defaced before disposal in the appropriate recycling or solid waste stream, as per institutional guidelines.
Understanding this compound's Mechanism of Action
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in inflammatory and immune responses.
By blocking the binding of histamine to the H4R, this compound inhibits downstream signaling pathways. This leads to the modulation of various cellular functions, such as chemotaxis, cytokine production, and cell differentiation. A key in vitro effect of this compound is the inhibition of histamine-induced shape change in eosinophils.
Key Experimental Methodologies
This compound has been utilized in a variety of in vitro and in vivo experimental models to investigate its pharmacological properties and therapeutic potential.
In Vitro: Eosinophil Shape Change Assay
This assay is a functional measure of H4R antagonism.
-
Cell Isolation: Eosinophils are isolated from human or animal blood.
-
Treatment: The isolated eosinophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: The cells are then stimulated with histamine to induce a characteristic shape change.
-
Analysis: The percentage of cells that have undergone a shape change is quantified using microscopy or flow cytometry.
-
Outcome: this compound is expected to cause a dose-dependent inhibition of histamine-induced eosinophil shape change.
In Vivo: Animal Models of Inflammation
This compound has been evaluated in various animal models to assess its anti-inflammatory effects.
-
Model Induction: An inflammatory condition, such as asthma or arthritis, is induced in rodents (e.g., mice or rats).
-
Dosing: this compound is administered to the animals, typically orally, at various doses and time points relative to the induction of inflammation.
-
Assessment of Inflammation: The severity of inflammation is assessed using various endpoints, such as:
-
Asthma models: Measurement of airway hyperresponsiveness, and quantification of inflammatory cells (e.g., eosinophils) in bronchoalveolar lavage fluid.
-
Arthritis models: Clinical scoring of joint inflammation and swelling, and histological analysis of joint tissue.
-
-
Outcome: Efficacy is determined by a statistically significant reduction in the parameters of inflammation in this compound-treated animals compared to vehicle-treated controls.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂N₆ | PubChem |
| Molecular Weight | 392.5 g/mol | PubChem |
| CAS Number | 952494-46-1 | PubChem |
Pharmacological Data
| Parameter | Value | Species | Source |
| Kᵢ at H₄R | 8.4 ± 2.2 nM | Human | Thurmond et al., 2017 |
| Kᵢ at H₃R | Weak affinity | Human, Mouse, Rat | Thurmond et al., 2017 |
| Kᵢ at H₁R | >10,000 nM | Human, Guinea Pig | Thurmond et al., 2017 |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
